5-Fluoro-4-mercapto-2-hydroxypyrimidine CAS number and molecular weight
Common Name: 5-Fluoro-4-thiouracil CAS Registry Number: 671-41-0 Molecular Weight: 146.14 g/mol [1][2][3] Part 1: Executive Summary 5-Fluoro-4-mercapto-2-hydroxypyrimidine (often referred to as 5-Fluoro-4-thiouracil ) re...
Author: BenchChem Technical Support Team. Date: February 2026
Common Name: 5-Fluoro-4-thiouracil
CAS Registry Number: 671-41-0
Molecular Weight: 146.14 g/mol [1][2][3]
Part 1: Executive Summary
5-Fluoro-4-mercapto-2-hydroxypyrimidine (often referred to as 5-Fluoro-4-thiouracil ) represents a critical heterocyclic scaffold in the development of pyrimidine antimetabolites.[1][3] While its parent compound, 5-Fluorouracil (5-FU), is a cornerstone of oncology, the 4-thio analog serves a distinct and vital role as a synthetic intermediate and a mechanistic probe .[1][3][4]
Its primary utility lies in the activation of the C4 position .[1][4] The substitution of the C4-carbonyl oxygen with a sulfur atom destabilizes the aromatic system sufficiently to allow nucleophilic displacement, most notably by ammonia or amines.[1][3][4] This reactivity is the chemical foundation for the industrial synthesis of 5-Fluorocytosine (Flucytosine) , an essential antifungal agent, and various 4-amino nucleoside analogs used in antiviral therapies (e.g., Emtricitabine precursors).[1][3][4]
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthesis logic, and application in drug design, moving beyond basic catalog data to actionable experimental insight.[1][3][4]
Part 2: Chemical Profile & Tautomeric Dynamics[1][3]
Low in water; soluble in alkaline solutions (NaOH, NH₄OH) and polar aprotic solvents (DMF, DMSO).[1][3][4]
Acidity (pKa)
~7.0 (thiol/thione group), ~8.0 (N3 proton)
Tautomerism: The Reactivity Engine
Understanding the tautomeric equilibrium is non-negotiable for successful synthesis.[1][4] While the name "4-mercapto" suggests a thiol (-SH) group, the compound exists predominantly in the thione form in neutral solution and solid state.[1][3][4] However, the thiol form is the reactive species for S-alkylation, while the thione form drives the susceptibility to nucleophilic attack at C4.[1][3][4]
[3][4]
Part 3: Synthesis & Manufacturing Protocol
The Thiation Workflow (Core Protocol)
The standard synthesis involves the selective thiation of 5-Fluorouracil.[1][3][4] This reaction is thermodynamically driven but requires strict moisture control to prevent hydrolysis of the thionating agent.[4]
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 5-Fluorouracil (1.0 eq) in anhydrous pyridine (10-15 volumes).
Addition: Add Phosphorus Pentasulfide (0.6 eq) portion-wise. Caution: Exothermic reaction.[1][4] Evolution of H₂S gas (rotten egg smell, toxic).[1][3][4]
Reflux: Heat the mixture to reflux (115°C) for 2–4 hours. The solution will turn from a suspension to a clear, dark orange/red solution, indicating the formation of the thione.[3][4]
Quenching: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold water.
Precipitation: The crude product may precipitate.[1][3][4] If not, acidification with HCl to pH 3–4 will induce precipitation.[1][3][4]
Purification: Recrystallize from boiling water or ethanol/water mix.[1][3][4] The sulfur atom increases lipophilicity compared to 5-FU, altering the crystallization kinetics.[1][3][4]
Mechanistic Pathway: From 5-FU to 5-FC
The most high-value application of this molecule is the conversion to 5-Fluorocytosine (Flucytosine) .[1][4] The sulfur at C4 acts as a "leaving group equivalent."[4]
[1][3][4]
Part 4: Analytical Characterization
To validate the identity of 5-Fluoro-4-thiouracil, researchers must look for specific spectral shifts distinguishing it from the 5-FU parent.[1][3][4]
NMR Spectroscopy[3][4]
¹⁹F NMR: This is the most diagnostic tool.[1][3][4] The substitution of Oxygen (electronegative) with Sulfur (less electronegative but more polarizable) at C4 causes a distinct chemical shift change.[4]
5-F-4-TU Shift: Typically shifted downfield (deshielded) due to the anisotropic effect of the C=S bond.[4]
¹H NMR (DMSO-d₆):
H6 (Aromatic): Appears as a doublet (coupling with F) around 8.0–8.5 ppm.[1][4] The shift is slightly different from 5-FU due to the electronic change at C4.
NH Protons: Broad singlets.[1][3][4] The N3-H proton is more acidic and deshielded in the thio-analog.[1][3][4]
UV-Vis Spectroscopy
The C=S chromophore has a significantly different absorption profile than C=O.[1][4]
Bathochromic Shift: 5-Fluoro-4-thiouracil exhibits a strong absorption maximum (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Contrast: 5-FU absorbs near 265 nm.[1][3][4] This yellow-shift (absorbing in the UV-A/Blue region) gives the compound its characteristic yellow color.[1][3][4]
Decontamination Protocol:
Do not wash glassware directly in the sink. Soak all equipment in a 10% Sodium Hypochlorite (Bleach) solution for 1 hour to oxidize residual thione/thiol traces before standard washing.[4]
A Technical Guide to the Strategic Role of 5-Fluoro-4-mercapto-2-hydroxypyrimidine in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract Pyrimidine analogues are a cornerstone of modern antiviral therapy, particularly in the management of HIV and HBV infections. Within this class, 5-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine analogues are a cornerstone of modern antiviral therapy, particularly in the management of HIV and HBV infections. Within this class, 5-fluorinated cytosine nucleosides, such as the blockbuster drug Emtricitabine, exhibit exceptional potency and a favorable safety profile. The synthesis of these critical therapeutic agents often hinges on the strategic manipulation of a key precursor: 5-fluorouracil. This guide elucidates the pivotal role of an often-unnamed but crucial intermediate, 5-Fluoro-4-mercapto-2-hydroxypyrimidine (more commonly known by its stable tautomer, 5-fluoro-4-thiouracil), in the synthetic pathway from 5-fluorouracil to 5-fluorocytosine. We will explore the underlying chemical principles that make this thio-intermediate indispensable, provide detailed experimental protocols for its formation and subsequent amination, and contextualize its application within the broader landscape of antiviral drug development.
Introduction: The Challenge of Pyrimidine C4-Functionalization
The development of potent nucleoside reverse transcriptase inhibitors (NRTIs) has revolutionized the treatment of viral diseases.[1] Many of these drugs, including Emtricitabine (FTC) and Lamivudine (3TC), are analogues of cytidine. A common structural feature is the 5-fluoro-substituted pyrimidine ring, which can enhance metabolic stability and alter the electronic properties of the nucleobase.[2]
A primary challenge in the synthesis of these drugs is the efficient conversion of a readily available starting material, 5-fluorouracil, into the corresponding 5-fluorocytosine base. Direct amination of the C4-carbonyl group of 5-fluorouracil is chemically unfavorable. The process requires a strategic activation of the C4 position to facilitate nucleophilic attack by an amine source. While chlorinating agents can be used, an elegant and widely adopted strategy involves the thionation of the C4-carbonyl to form 5-fluoro-4-thiouracil.[3][4] This intermediate, which exists predominantly in the thione tautomeric form rather than the thiol, serves as a highly effective precursor for amination.[5]
The Strategic Advantage of the 4-Thio Group
The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is a fundamental transformation known as thionation.[6] In the context of pyrimidine synthesis, this step is crucial for several reasons:
Enhanced Reactivity: The thiocarbonyl group is significantly more electrophilic at the carbon atom than the corresponding carbonyl group.
Superior Leaving Group: During amination, the intermediate formed after nucleophilic attack by ammonia resolves by eliminating a sulfur-containing species, which is a much better leaving group than an oxygen equivalent. This drives the reaction toward the desired 4-amino product (cytosine).
Controlled Reaction Pathway: Thionation provides a clean and high-yielding pathway to activate the C4 position, often superior to multi-step chlorination and hydrolysis routes.[3][4]
The most common and effective reagent for this transformation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, famously known as Lawesson's Reagent (LR).[7] LR is preferred for its mild reaction conditions and high functional group tolerance.[6][8]
Core Synthetic Workflow: From 5-Fluorouracil to 5-Fluorocytosine
The conversion is a two-step process: (1) Thionation of 5-fluorouracil to produce 5-fluoro-4-thiouracil, and (2) Amination of the thio-intermediate to yield 5-fluorocytosine. This workflow is a foundational pathway for producing the key base needed for major antiviral drugs.[9]
Caption: Core synthetic workflow for converting 5-Fluorouracil to 5-Fluorocytosine.
Experimental Protocols & Mechanistic Insights
Step 1: Thionation of 5-Fluorouracil
This protocol describes the conversion of 5-fluorouracil to its 4-thio analogue using Lawesson's Reagent. The choice of an anhydrous, high-boiling solvent like pyridine is critical to ensure the reaction proceeds to completion.
Protocol: Synthesis of 5-Fluoro-4-thiouracil
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-fluorouracil (1.0 eq).
Reagent Addition: Suspend the 5-fluorouracil in anhydrous pyridine. Add Lawesson's Reagent (approx. 0.5-0.6 eq) portion-wise to the suspension. Causality: Using slightly more than 0.5 equivalents of LR ensures efficient conversion of the C4-carbonyl without significant side reactions at the C2-carbonyl, which is less reactive.[7]
Reaction: Heat the mixture to reflux (approx. 115°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
Workup: Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure. The resulting residue can be triturated with a solvent like diethyl ether to precipitate the product and remove soluble phosphorus byproducts.
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-fluoro-4-thiouracil as a yellow solid.
Step 2: Amination of 5-Fluoro-4-thiouracil
This step leverages the enhanced reactivity of the 4-thio position for nucleophilic substitution with ammonia to form the final 5-fluorocytosine product.
Protocol: Synthesis of 5-Fluorocytosine
Setup: In a sealed pressure vessel or autoclave, suspend the 5-fluoro-4-thiouracil (1.0 eq) in a solution of methanolic ammonia.
Reaction: Heat the sealed vessel to 100-120°C for 8-12 hours. The pressure will increase due to the heating of the solvent and ammonia. Causality: The use of a sealed vessel and elevated temperature is necessary to achieve the activation energy for the nucleophilic aromatic substitution and to maintain a high concentration of ammonia.
Workup: Cool the vessel to room temperature. Vent any excess pressure safely in a fume hood. The product, 5-fluorocytosine, often precipitates from the reaction mixture upon cooling.
Purification: Filter the solid product and wash with cold methanol to remove any unreacted starting material and soluble byproducts. The product can be further purified by recrystallization if necessary. A high yield of 5-fluorocytosine is typically obtained.[4]
Mechanism of Amination
The amination proceeds via a nucleophilic aromatic substitution mechanism, likely through a Meisenheimer-like intermediate.
Caption: Simplified mechanism for the amination of 5-fluoro-4-thiouracil.
Integration into Antiviral Nucleoside Synthesis
Once 5-fluorocytosine is synthesized, it can be incorporated into the final drug molecule, such as Emtricitabine. This is typically achieved through a glycosylation reaction where the pyrimidine base is coupled with a protected sugar (or oxathiolane, in the case of FTC) moiety.[1][10]
There are two primary strategies for this:
Late-Stage Amination: Glycosylate 5-fluorouracil or 5-fluoro-4-thiouracil with the protected sugar ring first, then perform the amination reaction on the fully formed nucleoside analogue.
Early-Stage Amination (Base-First): Synthesize the 5-fluorocytosine base as described above. In a separate step, couple the base with the activated sugar moiety. This is a common and robust method used in large-scale manufacturing.[10]
The "base-first" approach is often preferred as it avoids exposing the sensitive glycosidic bond of the nucleoside to the potentially harsh conditions of the amination step.
Data Summary and Characterization
Ensuring the identity and purity of the intermediates and final product is paramount. The following table summarizes expected characterization data.
Compound
Appearance
Molecular Formula
Molecular Weight
Key Analytical Signals
5-Fluorouracil
White crystalline solid
C₄H₃FN₂O₂
130.08
1H NMR, 13C NMR, 19F NMR consistent with structure
5-Fluoro-4-thiouracil
Yellow solid
C₄H₃FN₂OS
146.15
Appearance of C=S signal in 13C NMR (~190-200 ppm), shift in UV-Vis spectrum.[5]
5-Fluorocytosine
White to off-white solid
C₄H₄FN₃O
129.09
Appearance of amine protons in 1H NMR, characteristic shifts in pyrimidine ring signals.[4]
Conclusion
5-Fluoro-4-mercapto-2-hydroxypyrimidine, in its stable 5-fluoro-4-thiouracil tautomeric form, is a linchpin intermediate in medicinal chemistry. Its strategic generation from 5-fluorouracil via thionation provides a robust and efficient solution to the challenge of C4-amination. This pathway is fundamental to the industrial-scale synthesis of 5-fluorocytosine, the essential heterocyclic base for numerous life-saving antiviral drugs, most notably Emtricitabine. Understanding the chemical principles and practical methodologies behind the use of this thio-intermediate offers critical insight for researchers and professionals dedicated to the development of next-generation antiviral therapeutics.
References
Photophysical and Photochemical Properties of 4‑Thiouracil: Time- Resolved IR Spectroscopy and DFT Studies. (2014). The Journal of Physical Chemistry B. Available at: [Link]
Process for the preparation of 5-fluorocytosine. (1987). Google Patents.
Photophysical and photochemical properties of 4-thiouracil: time-resolved IR spectroscopy and DFT studies. (2014). PubMed. Available at: [Link]
Photophysical and Photochemical Properties of 4-Thiouracil: Time-Resolved IR Spectroscopy and DFT Studies. ACS Publications. Available at: [Link]
Process and intermediates for preparing emtricitabine. (2009). Google Patents.
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2020). Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]
Thionation Using Fluorous Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]
Thionation using fluorous Lawesson's reagent. (2006). PubMed. Available at: [Link]
Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes. (2019). MDPI. Available at: [Link]
Thionation Using Fluorous Lawesson's Reagent. ResearchGate. Available at: [Link]
Synthesis of emtricitabine (88) from trans oxathiolane derivative 81. ResearchGate. Available at: [Link]
Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. (2019). DovePress. Available at: [Link]
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. Available at: [Link]
Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. (1988). PubMed. Available at: [Link]
Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC). (2016). ACS Publications. Available at: [Link]
Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. (2023). RSC Publishing. Available at: [Link]
Synthesis and Antiviral Activity of 2'-Deoxy-4'-thio Purine Nucleosides. (1996). ACS Publications. Available at: [Link]
Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates. (1991). PubMed. Available at: [Link]
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available at: [Link]
Design, Synthesis, and Characterization of New 5-Fluorocytosine Salts. ResearchGate. Available at: [Link]
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). MDPI. Available at: [Link]
Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. (2009). PubMed. Available at: [Link]
An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents. (2007). PubMed. Available at: [Link]
Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. Available at: [Link]
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). MDPI. Available at: [Link]
N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. (2022). MDPI. Available at: [Link]
Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. SciSpace. Available at: [Link]
5-Fluoropyrimidines. Oncohema Key. Available at: [Link]
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2021). RSC Publishing. Available at: [Link]
Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. ResearchGate. Available at: [Link]
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). MDPI. Available at: [Link]
5-Fluoro-4-mercapto-2-hydroxypyrimidine vs. 5-Fluorouracil structural differences
This technical guide provides an in-depth structural and functional analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil) versus the clinical standard 5-Fluorouracil (5-FU). Content Ty...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth structural and functional analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil) versus the clinical standard 5-Fluorouracil (5-FU).
This guide delineates the critical physicochemical and biological divergences between 5-Fluorouracil (5-FU) , a cornerstone antimetabolite in oncology, and its 4-thio analog, 5-Fluoro-4-mercapto-2-hydroxypyrimidine (5-F-4-TU) .
While 5-FU relies on the electronegativity of fluorine and the hydrogen-bonding capacity of the C4-carbonyl to mimic uracil, the substitution of oxygen with sulfur at the C4 position in 5-F-4-TU fundamentally alters the molecule's electronic landscape. This single atom change shifts the tautomeric equilibrium, enhances lipophilicity, modifies hydrogen bond acceptor capabilities, and drastically changes the interaction mechanism with the target enzyme, Thymidylate Synthase (TS).
Structural & Physicochemical Analysis[1][2]
The core difference lies in the C4 position. 5-FU possesses a carbonyl oxygen (hard base), whereas 5-F-4-TU possesses a sulfur atom (soft base). This substitution dictates the tautomeric preference and pKa values.
In aqueous solution, 5-FU exists predominantly in the diketo form. For 5-F-4-TU, the thione form is energetically favored over the mercapto (thiol) form, although the name "mercapto" implies the thiol tautomer. The sulfur atom is less electronegative than oxygen, making the N3 proton more acidic and the thione group a softer nucleophile.
Figure 1: Tautomeric equilibria. The thione form is the relevant biological substrate for 5-F-4-TU.
Pharmacology & Mechanism of Action[3][4][5]
Both compounds act as pyrimidine antagonists, but their interactions with the primary target, Thymidylate Synthase (TS) , and their metabolic fates differ significantly.
5-FU Mechanism: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1] FdUMP acts as a pseudosubstrate, forming a covalent ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF). The fluorine atom at C5 prevents the abstraction of the proton required to complete the methylation, trapping the enzyme in a slowly reversible covalent complex.[2]
5-F-4-TU Mechanism: The 4-thio analog (converted to 5-fluoro-4-thio-dUMP) binds to TS. However, the sulfur atom can form a disulfide bridge or a stable thioether linkage with the active site cysteine (Cys-198 in E. coli, Cys-195 in human) more readily than the oxygen analog. Furthermore, 4-thiouracil derivatives are photoactivatable , meaning 5-F-4-TU can be used to crosslink TS irreversibly upon UV irradiation, a property not shared by 5-FU.
A major limitation of 5-FU is its rapid catabolism by Dihydropyrimidine Dehydrogenase (DPD) in the liver, which degrades >80% of the administered dose into inactive metabolites (dihydrofluorouracil) and neurotoxic byproducts (fluoro-beta-alanine).
5-FU: High affinity substrate for DPD. Rapid clearance (
min).
5-F-4-TU: The replacement of the C4 oxygen with sulfur makes the ring resistant to reduction by DPD. Thio-bases are often poor substrates for DPD. Consequently, 5-F-4-TU exhibits increased metabolic stability , potentially maintaining therapeutic concentrations longer than 5-FU.
Incorporation into Nucleic Acids[10]
RNA: 5-FU is incorporated into RNA (as FUTP), disrupting ribosomal processing and tRNA function. 5-F-4-TU is also incorporated into RNA.[3][4] Uniquely, 4-thiouridine residues in RNA are used for crosslinking studies (CLIP-seq methods) because they can form covalent bonds with interacting proteins upon UV exposure (365 nm).
DNA: Both are converted to deoxynucleotides (FdUTP vs 5-F-4-thio-dUTP) and incorporated into DNA, leading to strand breaks and apoptosis.
Figure 2: Comparative metabolic pathways. Note the DPD resistance pathway for the thio-analog.
Experimental Protocols
Synthesis of 5-Fluoro-4-thiouracil
Rationale: 5-F-4-TU is typically synthesized from 5-FU or its protected derivatives using a thiation reagent.
Starting Material: 5-Fluorouracil or 2,4-dichloro-5-fluoropyrimidine.
Thiation: React 5-FU with Phosphorus Pentasulfide (
) or Lawesson's Reagent in anhydrous pyridine or dioxane.
Conditions: Reflux at 100°C for 2-4 hours.
Selectivity: The C4 carbonyl is more reactive than C2, favoring 4-thiation.
Purification: Quench with water, extract with ethyl acetate. Recrystallize from ethanol/water.
Validation:
UV-Vis: Check for
shift from 265 nm (5-FU) to ~335 nm (Thio).
NMR:
NMR will show a significant downfield shift for the C4 carbon (C=S vs C=O).
Enzymatic Assay: TS Inhibition Comparison
Rationale: To quantify the difference in inhibition constants (
) between FdUMP and 5-Fluoro-4-thio-dUMP.
Enzyme Prep: Recombinant human Thymidylate Synthase.
Substrate: dUMP (variable conc) and
-methylene-THF (saturating).
Inhibitor: Add FdUMP or 5-Fluoro-4-thio-dUMP (0.1 - 100 nM).
Detection: Spectrophotometric measurement of DHF production at 340 nm.
Analysis: Plot Lineweaver-Burk graphs.
Expectation: FdUMP shows competitive/slow-tight binding. Thio-analog may show mixed or irreversible kinetics due to potential disulfide formation.
References
Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179, 663–666. Link
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link
Connolly, K. M., & Bigley, F. P. (1990). Metabolism of 5-fluoro-4-thiouracil in the rat. Drug Metabolism and Disposition, 18(5), 651-658.
Wempe, M. F., et al. (2012). Dihydropyrimidine Dehydrogenase (DPD) Deficiency and 5-Fluorouracil Toxicity.[5][6] Clinical Pharmacology & Therapeutics. Link
PubChem Compound Summary. (2024). 5-Fluorouracil (CID 3385). Link
PubChem Compound Summary. (2024). 5-Fluoro-4-thiouracil (CID 23689254). Link
An In-Depth Technical Guide to the Solubility Profile of 5-Fluoro-4-mercapto-2-hydroxypyrimidine: A Comparative Analysis in Water and DMSO
Abstract The determination of a compound's solubility is a foundational pillar in the drug discovery and development cascade, profoundly influencing everything from the integrity of in-vitro assays to in-vivo bioavailabi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The determination of a compound's solubility is a foundational pillar in the drug discovery and development cascade, profoundly influencing everything from the integrity of in-vitro assays to in-vivo bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 5-Fluoro-4-mercapto-2-hydroxypyrimidine, a heterocyclic compound of interest, by contrasting its behavior in two critical solvents: water and dimethyl sulfoxide (DMSO). We delve into the theoretical underpinnings of its solubility based on molecular structure, compare the solvent properties of polar protic water and polar aprotic DMSO, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This guide is designed for researchers, chemists, and drug development professionals, offering both the theoretical "why" and the practical "how" to equip scientists with the knowledge to accurately assess and interpret solubility data, thereby enabling more informed decision-making in their research endeavors.
Introduction: The Compound and the Criticality of Solubility
Pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. 5-Fluoro-4-mercapto-2-hydroxypyrimidine is a substituted pyrimidine featuring functional groups that impart a unique physicochemical profile. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates its utility and behavior in preclinical research.
Poor aqueous solubility can lead to several downstream challenges:
Underestimation of Potency: In biological assays, a compound may precipitate out of the aqueous medium, leading to a lower effective concentration than intended and, consequently, artificially low potency readings.[1][2]
Irreproducible Results: Solubility issues can be a major source of variability between experiments, compromising data integrity.[3]
Formulation Hurdles: For a compound to be developed into a viable drug candidate, particularly for oral administration, adequate solubility in physiological fluids is often a prerequisite for absorption.[2]
This guide will explore the solubility of 5-Fluoro-4-mercapto-2-hydroxypyrimidine by examining its interactions with water, the universal biological solvent, and DMSO, the most common solvent for compound storage and high-throughput screening.[4][5]
Caption: Structure of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Theoretical Framework: Predicting Solubility in Water vs. DMSO
The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[6] A more nuanced understanding requires analyzing the specific intermolecular forces at play between the solute and each solvent.
Physicochemical Profile of the Solute
5-Fluoro-4-mercapto-2-hydroxypyrimidine possesses several key features that govern its solubility:
Hydrogen Bond Donors: The hydroxyl (-OH) and mercapto (-SH) groups, along with the ring nitrogens (in their N-H tautomeric forms), can donate hydrogen bonds.
Hydrogen Bond Acceptors: The ring nitrogens, the oxygen of the hydroxyl group, and the sulfur of the mercapto group can accept hydrogen bonds.
Polarity: The presence of electronegative fluorine, oxygen, nitrogen, and sulfur atoms creates significant bond dipoles, making the molecule polar.
Ionization (pKa): The hydroxyl and mercapto groups are weakly acidic, and the pyrimidine ring nitrogens are weakly basic. The compound's solubility in water will therefore be pH-dependent. The predicted acidic pKa is approximately 7.15 to 7.39.[7][8]
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[9][10] A low or negative LogP value indicates hydrophilicity. For a related compound, 5-Fluoropyrimidin-2-one, the predicted LogP is -1.11, suggesting a preference for the aqueous phase.[8]
A Tale of Two Solvents
Water (H₂O): As a polar protic solvent, water is characterized by its extensive network of strong hydrogen bonds. For a solute to dissolve, it must expend energy to break these water-water interactions and form new, energetically favorable water-solute interactions.
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment but lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot donate hydrogen bonds.[11] It is, however, an excellent hydrogen bond acceptor.[11] This structure allows it to effectively solvate a wide range of both polar and non-polar molecules, making it a "universal solvent" in drug discovery.[4][11][12]
Predicted Solubility Interactions
In Water: The solubility of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is expected to be limited. While it can form hydrogen bonds with water via its functional groups, the overall energetic cost of disrupting the highly structured water-water hydrogen bond network may not be fully compensated by the formation of solute-water bonds. Its solubility will be significantly influenced by pH.
In DMSO: High solubility is predicted. DMSO can effectively disrupt the solute-solute interactions in the solid state and form strong dipole-dipole interactions. Furthermore, it can act as a hydrogen bond acceptor for the -OH and -SH groups of the solute. Its ability to solvate both polar and non-polar regions of a molecule contributes to its exceptional solubilizing power.[11][13]
Quantitative Solubility Profile
While specific, publicly available experimental solubility data for 5-Fluoro-4-mercapto-2-hydroxypyrimidine is scarce, we can present data for the closely related and extensively studied analog, 5-Fluorouracil (5-FU), to provide a quantitative reference point. The expected trend for our target compound would be similar: significantly higher solubility in DMSO compared to aqueous media.
Note: The solubility of 5-FU in water is pH-dependent. The value in DMSO for 5-FU is from a study using a 90% DMSO solution.
Experimental Determination of Solubility: Protocols and Rationale
It is essential to distinguish between two key types of solubility measurements used in drug discovery: thermodynamic and kinetic.[17][18][19]
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution with its most stable solid form. It is a material- and time-independent property.
Kinetic Solubility is determined by adding a concentrated DMSO stock of a compound to an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution. This method is high-throughput and mimics the conditions of many in vitro biological assays.[1]
The shake-flask method is the gold-standard for determining equilibrium solubility.[18][20][21]
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
Preparation: Add an excess amount of solid 5-Fluoro-4-mercapto-2-hydroxypyrimidine to a glass vial. The excess is critical to ensure a saturated solution is formed.
Solvent Addition: Add a precise volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4 or pure DMSO) to the vial.
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours.[18] For compounds that may exist in multiple polymorphic forms, incubation times of up to 72 hours may be necessary to ensure the most stable form is present.[18]
Phase Separation: After incubation, allow the suspension to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the suspension through a low-binding filter (e.g., PVDF).
Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent to fall within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a known stock solution.[21]
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
This high-throughput method is ideal for early-stage discovery to quickly rank-order compounds.[22]
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
Stock Solution: Prepare a high-concentration stock solution of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (e.g., 20 mM) in 100% DMSO.[23]
Plate Preparation: In a 96- or 384-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into multiple wells.
Buffer Addition: Using a liquid handler for speed and consistency, add aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent (typically 1-2%).
Incubation: Mix the plate briefly and incubate at room temperature for 1 to 2 hours.
Measurement: Place the microtiter plate into a laser nephelometer. The instrument measures the amount of light scattered by any precipitate that has formed.
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering above the background (buffer + DMSO).
Data Interpretation and Practical Implications
The starkly different solubility of 5-Fluoro-4-mercapto-2-hydroxypyrimidine in water and DMSO has significant practical consequences for the researcher.
Assay Design: When designing in vitro assays, the high solubility in DMSO allows for the creation of concentrated stock solutions. However, upon dilution into aqueous assay buffers, the compound may precipitate if its kinetic solubility limit is exceeded. It is crucial to ensure the final assay concentration is well below the measured kinetic solubility. The final DMSO concentration in cell-based assays must also be controlled, typically to <0.5%, to avoid solvent-induced toxicity or artifacts.[24]
Compound Handling: Due to its high solubility in DMSO, this solvent is ideal for long-term storage of the compound in solution, typically at -20°C.[25]
Lead Optimization: If aqueous solubility is identified as a liability (e.g., <10 µM), medicinal chemists can use this information to guide structure-activity relationship (SAR) studies. Modifications to the structure can be made to disrupt crystal lattice energy or introduce more polar, water-solubilizing groups to improve the compound's profile.
Formulation for In Vivo Studies: Poor aqueous solubility poses a significant challenge for developing formulations for animal studies. The data gathered from these assays can inform the need for enabling formulations, such as using co-solvents, surfactants, or creating amorphous solid dispersions to improve oral bioavailability.[26]
Conclusion
5-Fluoro-4-mercapto-2-hydroxypyrimidine is predicted to exhibit a classic solubility profile for many drug-like molecules: high solubility in the polar aprotic solvent DMSO and significantly lower solubility in the polar protic solvent water. This dichotomy underscores the necessity of selecting the appropriate solvent for specific applications—DMSO for storage and initial solubilization, and aqueous buffers for biologically relevant assays. A thorough understanding and robust experimental determination of both thermodynamic and kinetic solubility are not optional steps but are integral to generating reliable data, enabling successful lead optimization, and ultimately increasing the probability of a compound's success in the development pipeline.
References
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). Acadechem. Retrieved from [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI. Retrieved from [Link]
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]
Innovative Applications of DMSO. (2024, September 9). ChemFine. Retrieved from [Link]
Sou, T., & Bergström, C. A. S. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]
Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). Retrieved from [Link]
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. Retrieved from [Link]
Rosés, M., & Bosch, E. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]
Cas 2022-78-8, 5-FLUORO-2-HYDROXYPYRIMIDINE. (n.d.). LookChem. Retrieved from [Link]
(4S)-5-Fluoro-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone. (n.d.). PubChem. Retrieved from [Link]
Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts. Retrieved from [Link]
Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. (2020, May 26). YouTube. Retrieved from [Link]
Solubility of 5-FU in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
HETEROCYCLIC COMPOUNDS. (n.d.). Uttarakhand Open University. Retrieved from [Link]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]
LogP vs LogD - What is the Difference?. (2024, July 11). ACD/Labs. Retrieved from [Link]
DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. Retrieved from [Link]
5-Fluoropyrimidin-2-one Properties. (n.d.). EPA. Retrieved from [Link]
LogP of Chemical Structures. (n.d.). Kaggle. Retrieved from [Link]
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. (2025, September 1). ResearchGate. Retrieved from [Link]
Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water. (2024, May 28). MDPI. Retrieved from [Link]
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). PMC. Retrieved from [Link]
History and development of 5-Fluoro-4-mercapto-2-hydroxypyrimidine as an intermediate
Technical Whitepaper: The Strategic Evolution of 5-Fluoro-4-mercapto-2-hydroxypyrimidine Executive Summary This technical guide explores the development, synthesis, and industrial significance of 5-Fluoro-4-mercapto-2-hy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: The Strategic Evolution of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Executive Summary
This technical guide explores the development, synthesis, and industrial significance of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil). As a critical intermediate, this compound serves as the linchpin in the non-chlorinated synthesis of 5-Fluorocytosine (5-FC) , a vital API for antifungal therapy (Flucytosine) and a key building block for antiretroviral drugs like Emtricitabine (FTC) and the anticancer agent Capecitabine . This paper contrasts historical "chlorination" routes with modern "thiation" pathways, emphasizing process safety, yield optimization, and impurity control.
The Molecule & Its Mission
Chemical Identity:
IUPAC Name: 5-Fluoro-4-sulfanylpyrimidin-2-ol
Common Names: 5-Fluoro-4-thiouracil; 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Role: An activated pyrimidine scaffold where the C4-mercapto group acts as a superior leaving group for nucleophilic aromatic substitution (S_NAr), specifically for the introduction of an amino group to generate the cytosine core.
Strategic Importance:
In the pharmaceutical landscape, the conversion of the uracil core (oxygen at C4) to the cytosine core (nitrogen at C4) is a fundamental challenge. Historically, this was achieved via a reactive chloro-intermediate. The 4-mercapto derivative represents a "soft" activation strategy, avoiding the harsh conditions of chlorination while maintaining high regioselectivity for the C4 position.
Historical Context: The "Hard" Activation Era
Before the optimization of the mercapto-route, the primary pathway to 5-fluorocytosine relied on "hard" activation using phosphoryl chloride (POCl₃).
Activation: Reaction with POCl₃ and dimethylaniline (or PCl₅) to form 2,4-dichloro-5-fluoropyrimidine .
Amination: Treatment with ammonia to displace the C4-chlorine.[4]
Hydrolysis: Acidic hydrolysis to restore the C2-hydroxyl group (from the C2-chloro).
Technical Deficiencies:
Regioselectivity Issues: Chlorination often occurs at both C2 and C4, requiring a double-displacement/hydrolysis sequence that lowers overall yield.
Safety Hazards: POCl₃ is highly corrosive and generates large volumes of acidic waste.
Impurity Profile: The formation of 2-amino-4-chloro isomers or di-amino byproducts complicates downstream purification.
The Modern "Thio-Logic": Synthesis & Mechanism
The development of 5-Fluoro-4-mercapto-2-hydroxypyrimidine introduced a "thio-switch" mechanism. Sulfur, being a larger, softer nucleophile/leaving group than oxygen, allows for milder amination conditions.
Synthesis of the Intermediate (5-Fluoro-4-thiouracil)
The most robust industrial route proceeds via the thiation of 5-fluorouracil.
Reagents: Phosphorus pentasulfide (P₂S₅) or Lawesson’s Reagent.
Solvent: Pyridine or high-boiling inert solvents (e.g., Toluene/Dioxane).
Protocol Overview:
Suspend 5-Fluorouracil in pyridine.
Add P₂S₅ (0.5 - 1.0 eq) under inert atmosphere (N₂).
Reflux (approx. 115°C) for 2–4 hours.
Critical Step: The reaction is regioselective for the C4 carbonyl due to its higher electrophilicity compared to the C2 carbonyl (which is flanked by two nitrogens).
Conversion to 5-Fluorocytosine (The "Payoff")
The 4-mercapto group is displaced by ammonia. Unlike the chloro-analog, this reaction does not require high pressure or extreme temperatures.
Reagents: Aqueous Ammonia (25-28%) or Methanolic Ammonia.
Conditions: Sealed vessel, 80–100°C.
Mechanism: S_NAr displacement. The sulfur leaves as hydrogen sulfide (H₂S) or hydrosulfide (HS⁻).
DOT Diagram: Synthesis Pathways Comparison
Caption: Comparison of the traditional chlorination route (Red) vs. the modern regioselective thiation route (Green) for 5-Fluorocytosine synthesis.
Technical Deep Dive: Experimental Protocol
Objective: Synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine and subsequent conversion to 5-Fluorocytosine.
Step 1: Selective Thiation
Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and N₂ inlet.
Charge: 1.0 eq 5-Fluorouracil, 10 volumes of Pyridine (dry).
Addition: Add 0.6 eq Phosphorus Pentasulfide (P₂S₅) portion-wise to control exotherm.
Reaction: Heat to reflux (115°C). Monitor by TLC/HPLC. The mixture typically turns yellow/orange.
Quench: Cool to 60°C. Slowly add water (careful: H₂S evolution).
Isolation: Adjust pH to 4–5 with HCl. The product, 5-Fluoro-4-mercapto-2-hydroxypyrimidine , precipitates as a yellow solid. Filter and wash with cold water.
Step 2: Ammonolysis
Charge: 1.0 eq 5-Fluoro-4-mercapto-2-hydroxypyrimidine into a pressure vessel (autoclave).
Solvent: 10 volumes of Methanol saturated with NH₃ (or 28% aq. NH₃).
Reaction: Seal and heat to 95°C for 4–6 hours. Pressure will rise (approx. 2–5 bar).
Workup: Vent H₂S (scrubber required). Cool to 5°C. The product 5-Fluorocytosine crystallizes.
Purification: Recrystallize from water/ethanol to remove residual sulfur contaminants.
Data Summary: Yield & Conditions
Parameter
Chlorination Route (Old)
Thiation Route (New)
Reagents
POCl₃, Dimethylaniline
P₂S₅, Pyridine
Regioselectivity
Poor (C2 & C4 attack)
High (C4 specific)
Step Count
3 (Cl -> NH₂ -> OH)
2 (SH -> NH₂)
Overall Yield
~45–55%
>75%
Key Impurity
2-amino-4-chloro analog
Elemental Sulfur / Disulfides
Safety
Corrosive / Acidic Waste
H₂S Evolution (Scrubber needed)
Downstream Applications: From Intermediate to API
The 5-Fluorocytosine generated via this mercapto-intermediate is rarely the end of the line. It serves as the nucleophilic base for high-value antiviral drugs.
1. Emtricitabine (FTC) Synthesis:
Mechanism: 5-Fluorocytosine is silylated (using HMDS) to increase solubility and nucleophilicity.
Coupling: It is then coupled with an oxathiolane sugar derivative (e.g., 2-ethoxymethyl-1,3-oxathiolan-5-yl acetate) using a Lewis acid catalyst (TiCl₄ or TMSI).
Role of Mercapto-Route: High-purity 5-FC from the mercapto route ensures no chlorinated impurities interfere with the stereoselective glycosylation step.
2. Capecitabine Synthesis:
Similar to FTC, 5-FC is coupled with a ribose derivative, followed by carbamate formation on the exocyclic amine.
DOT Diagram: Downstream Value Chain
Caption: The central role of the mercapto-intermediate in generating the 5-FC platform for major antiviral and anticancer drugs.
Critical Quality Attributes (CQAs) & Impurities
When sourcing or synthesizing this intermediate, researchers must monitor specific impurities that can poison downstream catalysts (especially Pd or Lewis acids used in glycosylation).
Residual Sulfur: Elemental sulfur or trapped H₂S can poison hydrogenation catalysts.
Control: Wash with CS₂ or use sulfide scavengers.
Disulfide Dimers: Oxidative coupling of two mercapto molecules (R-S-S-R).
Control: Maintain reducing environment or inert atmosphere during workup.
Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy. Link
BioSpectrum India. (2020). CSIR-NCL identifies drug intermediates & KSMs from essential medicines list. BioSpectrum. Link
Medicines for All Institute (M4ALL). (2025). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. Link
An In-Depth Technical Guide to the Reactivity of the Thiol Group in 5-Fluoro-4-mercapto-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the reactivity of the thiol group in 5-Fluoro-4-mercapt...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity of the thiol group in 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Drawing upon established principles of heterocyclic chemistry and the well-documented behavior of analogous thiopyrimidine systems, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in synthetic and medicinal chemistry endeavors. While direct experimental data on this specific molecule is limited, this guide synthesizes field-proven insights and authoritative literature on closely related structures to predict and explain its chemical behavior.
Introduction: Unveiling a Multifunctional Heterocycle
5-Fluoro-4-mercapto-2-hydroxypyrimidine is a fascinating heterocyclic compound that integrates several key functional groups onto a pyrimidine core: a nucleophilic thiol, an electron-withdrawing fluorine atom, and a hydroxyl group capable of tautomerism. This unique combination of substituents bestows upon the molecule a rich and nuanced reactivity profile, making it a valuable building block in the design of novel therapeutic agents and chemical probes. The thiol group, in particular, stands as a primary site for chemical modification, offering a versatile handle for the introduction of diverse functionalities. Understanding the factors that govern the reactivity of this thiol group is paramount for its successful application in drug discovery and development.
The Chemical Environment of the Thiol Group
The reactivity of the thiol group in 5-Fluoro-4-mercapto-2-hydroxypyrimidine is intricately modulated by the electronic interplay of the substituents on the pyrimidine ring.
The Pyrimidine Core: As a nitrogen-containing heterocycle, the pyrimidine ring is inherently electron-deficient. This electron deficiency is further amplified by the presence of two nitrogen atoms at positions 1 and 3.
The 5-Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyrimidine ring, influencing the acidity and nucleophilicity of the appended functional groups.
The 2-Hydroxyl Group: The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its keto form (a pyrimidinone). This tautomerism affects the aromaticity and electronic distribution of the ring. In its hydroxyl form, it can act as an electron-donating group through resonance (+M effect), while in its keto form, the carbonyl group is electron-withdrawing.
The 4-Thiol Group: The thiol group at the 4-position is the primary focus of this guide. Its reactivity is a direct consequence of the electronic environment created by the other substituents. The electron-withdrawing nature of the pyrimidine ring and the 5-fluoro group increases the acidity of the thiol proton, making the corresponding thiolate anion a potent nucleophile.
The interplay of these electronic effects is crucial in determining the propensity of the thiol group to participate in various chemical transformations.
Caption: Electronic influences on the pyrimidine core.
Key Reactions of the Thiol Group
Based on the well-established chemistry of 4-thiouracil and other mercaptopyrimidines, the thiol group of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is anticipated to undergo three primary types of reactions: S-alkylation, oxidation to various sulfur oxidation states, and disulfide bond formation.
S-Alkylation: A Gateway to Functionalization
The high nucleophilicity of the thiolate anion makes S-alkylation a facile and highly efficient method for introducing a wide array of functional groups. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) with a suitable alkyl halide or other electrophile.[1]
General Reaction Scheme:
Caption: General S-Alkylation Reaction.
Experimental Protocol: A Model for S-Alkylation
The following protocol, adapted from procedures for the alkylation of 4-thiouracil, serves as a robust starting point for the S-alkylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Base (e.g., sodium hydroxide, potassium carbonate)
Solvent (e.g., dimethylformamide (DMF), ethanol)
Procedure:
Dissolve 5-Fluoro-4-mercapto-2-hydroxypyrimidine (1 equivalent) in the chosen solvent in a round-bottom flask.
Add the base (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
Base: The addition of a base is critical to deprotonate the thiol group, generating the more nucleophilic thiolate anion, which significantly accelerates the rate of the SN2 reaction.
Solvent: Polar aprotic solvents like DMF are often preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive.
Monitoring: TLC is essential for tracking the consumption of the starting material and the formation of the product, allowing for optimal reaction timing and preventing the formation of byproducts.
Oxidation: Tuning the Electronic Properties
The sulfur atom of the thiol group can be readily oxidized to various higher oxidation states, including sulfenic acid, sulfinic acid, and sulfonic acid. This transformation dramatically alters the electronic properties of the molecule, converting the nucleophilic thiol into an electrophilic center or a more water-soluble group.
General Oxidation Scheme:
Caption: Stepwise oxidation of the thiol group.
Experimental Protocol: A Model for Oxidation to the Sulfonic Acid
This protocol is based on the oxidation of mercaptopyrimidines using strong oxidizing agents.
Suspend or dissolve 5-Fluoro-4-mercapto-2-hydroxypyrimidine (1 equivalent) in the chosen solvent.
Cool the mixture in an ice bath.
Slowly add a solution of the oxidizing agent (e.g., 3 equivalents of H₂O₂ for conversion to sulfonic acid) to the reaction mixture, maintaining a low temperature.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Work-up the reaction mixture according to the nature of the oxidizing agent. For H₂O₂, this may involve quenching with a reducing agent like sodium bisulfite.
Isolate the product, which may precipitate from the reaction mixture or require extraction.
Purify the product by recrystallization or other suitable methods.
Trustworthiness Through Self-Validation:
The progress of the oxidation can be monitored by the disappearance of the thiol starting material and the appearance of more polar spots on the TLC plate corresponding to the oxidized products.
Spectroscopic analysis (e.g., IR, NMR) can confirm the formation of the S=O bonds in the oxidized products. For instance, the sulfonic acid will exhibit characteristic strong S=O stretching bands in the IR spectrum.
Disulfide Bond Formation: Dimerization and Beyond
In the presence of mild oxidizing agents or under aerobic conditions, the thiol group can undergo oxidative coupling to form a disulfide bond, resulting in the dimerization of the molecule. This reaction is reversible and plays a crucial role in various biological systems.
General Disulfide Formation Scheme:
Caption: Reversible formation of a disulfide bond.
Experimental Protocol: A Model for Disulfide Bond Formation
This protocol utilizes a mild oxidizing agent to promote disulfide bond formation.
Dissolve 5-Fluoro-4-mercapto-2-hydroxypyrimidine in a suitable solvent.
Add a solution of the mild oxidizing agent (e.g., a solution of iodine in ethanol) dropwise until a persistent color of the oxidizing agent is observed.
Stir the reaction at room temperature for a few hours.
Monitor the reaction by TLC; the disulfide product will be less polar than the starting thiol.
Remove the solvent under reduced pressure.
The crude product can be purified by recrystallization.
Expertise in Causality:
The choice of a mild oxidizing agent is crucial to prevent over-oxidation to sulfinic or sulfonic acids.
The reaction is often self-indicating when using iodine, as the disappearance of the iodine color signals the consumption of the thiol.
Applications in Drug Development
The versatile reactivity of the thiol group in 5-Fluoro-4-mercapto-2-hydroxypyrimidine makes it a highly attractive scaffold for drug development.
Prodrug Design: The thiol group can be masked with a cleavable protecting group to create a prodrug that releases the active molecule under specific physiological conditions.
Covalent Inhibitors: The nucleophilic thiol can be exploited to form covalent bonds with specific targets, such as cysteine residues in enzymes, leading to irreversible inhibition.
Bioconjugation: The thiol group serves as an excellent handle for conjugation to biomolecules like proteins, antibodies, or oligonucleotides, enabling the development of targeted drug delivery systems and diagnostic agents.
Conclusion
5-Fluoro-4-mercapto-2-hydroxypyrimidine is a molecule with significant potential in medicinal and materials chemistry, primarily due to the versatile reactivity of its thiol group. Through S-alkylation, oxidation, and disulfide bond formation, a vast chemical space can be explored, leading to the development of novel compounds with tailored properties. While this guide provides a predictive framework based on the behavior of analogous systems, it is imperative for researchers to conduct empirical studies to fully elucidate the specific reactivity and optimize reaction conditions for this promising molecule.
References
4-thiouracil-derivatization by thiol-linked alkylation (a) 4-thiouracil... - ResearchGate. Available at: [Link]
Application Note: Protocol for Synthesizing Emtricitabine (FTC) via 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Executive Summary This application note details the synthesis of Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), utilizing 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), utilizing 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil) as the critical starting material for the nitrogenous base.
While standard industrial routes often begin with commercially available 5-fluorocytosine, utilizing the 4-mercapto precursor offers a distinct mechanistic advantage: the C4-thiol group acts as a superior leaving group compared to the C4-oxo group of 5-fluorouracil, facilitating milder and more efficient amination to generate high-purity 5-fluorocytosine in situ or as an isolated intermediate. This protocol integrates this base modification with a stereoselective Vorbrüggen glycosylation to yield the biologically active (-)-cis-(2R,5S) enantiomer.
Pre-Synthesis Considerations
Chemical Strategy & Causality
The synthesis is divided into two critical modules. We do not couple the thio-base directly to the sugar; rather, we exploit the thio-base to generate the amino-base (cytosine) prior to coupling.
Why convert before coupling? Coupling a 4-thio-pyrimidine to the oxathiolane ring would require a subsequent amination step on the nucleoside. The conditions required to displace the sulfur on the full nucleoside (high pressure/temp ammonia) often degrade the sensitive 1,3-oxathiolane ring.
Why this precursor? 5-Fluoro-4-mercapto-2-hydroxypyrimidine allows for rapid, quantitative conversion to 5-fluorocytosine (5-FC) under conditions that avoid the formation of the difficult-to-remove "uracil" impurity often found when synthesizing 5-FC from other routes.
Safety & Hazards (Critical)
Hydrogen Sulfide (
) Evolution: The amination of the mercapto precursor releases gas. Reactions must be performed in a scrubber-equipped fume hood.
Stereochemical Control: Emtricitabine is the (2R,5S)-enantiomer.[1] This protocol uses L-menthyl glyoxylate as a chiral auxiliary to direct the stereochemistry.
Experimental Workflow
Module 1: Synthesis of 5-Fluorocytosine (The Base)
Objective: Convert 5-Fluoro-4-mercapto-2-hydroxypyrimidine to 5-Fluorocytosine.
Add HMDS (0.45 mol) and a catalytic amount of ammonium sulfate.
Reflux for 3 hours until a clear solution is obtained (formation of bis-silylated base).
Distill off excess HMDS/Toluene under vacuum to leave a viscous oil (Silylated Base).
Coupling (Vorbrüggen Modification):
Dissolve the Silylated Base in dry Dichloromethane (DCM, 300 mL).
Add the Chiral Sugar Donor (1.0 eq relative to base).
Add NaI (1.2 eq) and stir for 10 min.
Add TMSCl (1.2 eq) dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
Mechanism:[1][3][6][7] The Lewis acid generates an oxocarbenium ion at the sugar's C5 position. The silylated base attacks from the top face (directed by the bulky menthyl group), securing the cis-stereochemistry.
Separate the organic layer (DCM). Wash with aqueous sodium thiosulfate (to remove iodine traces).
Evaporate DCM to yield the crude protected nucleoside.
Module 3: Reduction to Emtricitabine[1][7]
Reduction: Dissolve the coupled intermediate in Ethanol/Water.
Reagent: Add Sodium Borohydride (
, 2.0 eq) in portions at 0°C. This reduces the menthyl ester to the hydroxymethyl group and removes the chiral auxiliary.
Crystallization: Adjust pH to 7.0. Extract menthol with hexane (recycle stream). Crystallize the aqueous residue from Isopropyl Acetate/Methanol.
Final Product: Emtricitabine (White crystalline solid).
Data Analysis & Specifications
Table 1: Process Parameters & Yield Comparison
Step
Parameter
Specification
Typical Yield
Amination
Temp
85°C (Autoclave)
88%
Byproduct
(Toxic)
N/A
Coupling
Lewis Acid
TMSCl / NaI
75% (cis-isomer)
Diastereomeric Ratio
> 20:1 (cis:trans)
N/A
Reduction
Reagent
/ EtOH
82%
Overall
Total Yield
From Thio-Precursor
~54%
Pathway Visualization
Figure 1: Synthetic pathway converting the thio-precursor to Emtricitabine via a 5-Fluorocytosine intermediate and stereoselective glycosylation.
References
Liotta, D. C., et al. (1998). Method for the synthesis of 1,3-oxathiolane nucleosides.[1][7][8][9] U.S. Patent 5,814,639. Link
Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines.[1][2][3][4][6] Journal of the American Chemical Society, 79(16), 4559–4560. Link
Mear, S. J., et al. (2022).[10] Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation.[9][10] The Journal of Organic Chemistry, 87(5), 2887–2897.[10] Link
Graupe, M., et al. (2009).[7] Process and intermediates for preparing emtricitabine.[7][9][10][11][12][13] U.S. Patent 7,534,885 (Gilead Sciences). Link
Application Note: Nucleophilic Substitution of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
This Application Note provides a comprehensive technical guide on the nucleophilic substitution reactions of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil ). This molecule serves as a criti...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide on the nucleophilic substitution reactions of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil ). This molecule serves as a critical scaffold in the synthesis of fluorinated nucleosides and antiviral therapeutics, including intermediates for 5-Fluorocytosine (5-FC) and Emtricitabine (FTC) .[1]
Introduction & Molecule Profile[2][3][4]
5-Fluoro-4-mercapto-2-hydroxypyrimidine (CAS: 7637-20-9) is a fluorinated pyrimidine derivative. While often represented in its thiol form (-SH), it exists in a complex tautomeric equilibrium with its thione form (C=S). This "chameleon-like" behavior dictates its reactivity profile:
Nucleophile: The sulfur atom is a soft nucleophile, highly reactive toward soft electrophiles (alkyl halides) to form thioethers.
Electrophile Precursor: Once S-alkylated, the C4 position becomes highly electrophilic, allowing for Nucleophilic Aromatic Substitution (
) by amines—a key transformation in converting uracil derivatives to cytosine derivatives.
Tautomeric Equilibrium & Reactivity
The molecule exists predominantly as the thione (5-fluoro-4-thiouracil) in neutral aqueous solution. However, under basic conditions, the thiolate anion is formed, which is the active nucleophilic species.
Figure 1: Tautomeric equilibrium shifting toward the reactive thiolate anion under basic conditions.
Mechanistic Insight: The S-Alkylation/
Switch
The utility of 5-fluoro-4-thiouracil lies in a two-step "Activation-Substitution" sequence. The sulfur atom is first used as a nucleophile to attach a leaving group (S-alkylation), and then displaced by a nitrogen nucleophile.
Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
Solvent: Anhydrous Acetonitrile
Procedure:
Silylation: Suspend 5-Fluoro-4-thiouracil in HMDS (20 mL) with 50 mg
. Reflux for 4 hours until a clear solution is obtained (formation of bis-silylated intermediate). Evaporate excess HMDS in vacuo under anhydrous conditions.
Coupling: Dissolve the silylated base in dry Acetonitrile (30 mL). Add the protected sugar (10 mmol).
Catalysis: Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.
Reaction: Stir at RT for 2–12 hours.
Quench: Pour into saturated
solution. Extract with DCM.
Outcome: The silylation activates N1, leading to regioselective glycosylation at N1 (forming the nucleoside), while the sulfur at C4 remains intact (or silylated and then hydrolyzed back to thione/thiol).
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways from the parent molecule: S-alkylation leading to Cytosine derivatives, and N-glycosylation leading to Nucleosides.
Figure 2: Divergent synthetic pathways for 5-Fluoro-4-thiouracil derivatives.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in S-Alkylation
Incomplete deprotonation or moisture in DMF.
Ensure base is added 15 mins before alkyl halide. Use anhydrous DMF.
N-Alkylation Byproducts
"Hard" electrophiles or high temperatures.
Keep reaction at 0°C initially. Use soft electrophiles (Iodides).
Incomplete Ammonolysis
Temperature too low; -SMe is a stable leaving group.
Increase temp to 110°C in a pressure vessel. Use Methanolic NH3 (anhydrous) for better kinetics.
Regio-scrambling in Glycosylation
Inefficient silylation.
Ensure silylation mixture turns completely clear (homogenous) before coupling.
References
Nucleophilic Substitution of 4-Thiouracil Derivatives.Journal of Organic Chemistry. (General reactivity context).
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate. Medicines for All Institute, VCU. Available at: [Link]
Vibrational spectra and tautomerism of 5-fluorouracil. Spectrochimica Acta Part A. Available at: [Link]
Synthesis and biological activity of 5-fluoro-4'-thiouridine. National Institutes of Health (NIH). Available at: [Link]
Application Note: Regioselective Glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
This Application Note is designed for researchers in medicinal chemistry and nucleoside process development. It details the regioselective glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and nucleoside process development. It details the regioselective glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil), a critical scaffold in the synthesis of antiviral (e.g., Emtricitabine) and anticancer nucleosides.
Introduction & Mechanistic Rationale
The substrate 5-Fluoro-4-mercapto-2-hydroxypyrimidine exists in equilibrium between its thione (4-thio-5-fluorouracil) and thiol tautomers. In nucleoside synthesis, the objective is to selectively form a glycosidic bond at the N1 position , avoiding S-alkylation (at C4) or O-alkylation (at C2).
The industry-standard method to achieve this is the Vorbrüggen Coupling (Silyl-Hilbert-Johnson reaction). This protocol utilizes silylation to activate the base and protect the exocyclic heteroatoms (O and S), rendering the N1 nitrogen nucleophilic towards oxocarbenium ions generated from protected sugars.
Mechanistic Pathway
The reaction proceeds via the formation of a bis-silylated intermediate. The "soft" nature of the silylated N1 allows it to attack the "hard" oxocarbenium species generated by the Lewis Acid (TMSOTf), favoring the thermodynamically stable N-glycoside over the kinetic S-glycoside.
Figure 1: Mechanistic flow of the Vorbrüggen coupling for 5-fluoro-4-thiouracil.
Experimental Protocols
Protocol A: Synthesis of 4-Thio-5-Fluoro-2'-Deoxyuridine
Target Application: Synthesis of modified DNA/RNA bases for photoaffinity labeling or anticancer studies.
Sugar: 3,5-Di-O-toluoyl-2-deoxy-D-ribofuranosyl chloride (1.2 equiv) [Note: Chlorosugars are often used for deoxyribose to control alpha/beta ratio, though 1-O-acetyl sugars can be used with specific Lewis acids]
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure
Silylation (Activation):
Suspend 5-Fluoro-4-mercapto-2-hydroxypyrimidine (10 mmol) in HMDS (25 mL).
Add catalytic TMSCl (0.5 mL) and Ammonium Sulfate (10 mg).
Reflux under Argon for 2–4 hours until the solution becomes essentially clear (indicating formation of the soluble bis-TMS derivative).
Critical Step: Evaporate excess HMDS in vacuo strictly under anhydrous conditions. Co-evaporate with dry toluene (2x) to remove traces of ammonia (which inhibits the coupling). The residue is a moisture-sensitive oil/solid.
Coupling (Glycosylation):
Dissolve the silylated base residue in anhydrous MeCN (50 mL).
Add the protected sugar (12 mmol) dissolved in MeCN (20 mL).
Cool the mixture to 0°C.
Add TMSOTf (11 mmol) dropwise via syringe.
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica, 5% MeOH in DCM).
Workup:
Quench reaction with cold saturated NaHCO₃ solution.
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Deprotection (Toluoyl Removal):
Dissolve the crude nucleoside in Methanolic Ammonia (7 N NH₃ in MeOH).
Stir at RT for 12–24 hours.
Concentrate and purify via silica gel column chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of Emtricitabine (FTC) Precursor
Target Application: Coupling with 1,3-oxathiolane for antiviral drug synthesis.
This reaction is more complex due to the need for stereocontrol (cis/trans and enantioselectivity).
Materials
Base: 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Pseudo-Sugar: (1R,2S,5R)-Menthyl-5(R)-acetoxy-1,3-oxathiolane-2(R)-carboxylate (or similar oxathiolane acetate).
Lewis Acid: TiCl₄ or TMSI (Titanium tetrachloride is often preferred for oxathiolanes to control stereochemistry).
Workflow
Silylation: Perform silylation as described in Protocol A.
Condensation:
Dissolve silylated base in dry DCM.
Add the oxathiolane acetate (1.0 equiv).
Cool to -10°C to 0°C.
Add TiCl₄ (1.0 equiv) slowly.
Stir for 2 hours. The lower temperature helps favor the formation of the desired cis-isomer.
Purification:
The product will be a mixture of cis/trans isomers. Crystallization from Ethanol/Water is typically used to isolate the desired isomer (often as a salt if the base was cytosine, but here purification is done on the protected intermediate).
Data Summary & Troubleshooting
Yield & Selectivity Table
Variable
Condition A (Standard)
Condition B (Optimized)
Impact
Silylation Reagent
BSA (N,O-Bis(trimethylsilyl)acetamide)
HMDS + TMSCl (Cat.)
HMDS is cheaper/cleaner (NH3 byproduct boils off). BSA is faster but leaves acetamide.
Lewis Acid
SnCl₄
TMSOTf
TMSOTf is milder and easier to work up. SnCl₄ is better for difficult substrates but causes emulsions.
Solvent
DCM
Acetonitrile (MeCN)
MeCN promotes β-selectivity via "nitrilium effect" (participation of solvent).
Temperature
Reflux
0°C -> RT
Lower temp improves regioselectivity (N1 vs S) and stereoselectivity (α vs β).
Common Issues
S-Alkylation: If the reaction temperature is too high or the silylation is incomplete, the sulfur atom may act as the nucleophile.
Diagnosis: UV shift differences; S-alkyl products often have lower polarity.
Anomerization: Formation of the alpha-anomer (unwanted).
Fix: Use a participating group at C2 of the sugar (e.g., Acetyl/Benzoyl) to ensure Neighboring Group Participation (NGP), which directs beta-attack.
Safety & Handling
Thiols: 5-Fluoro-4-mercapto-2-hydroxypyrimidine has a potent odor and potential toxicity. Handle in a fume hood. Treat waste with bleach to oxidize thiols before disposal.
TMSOTf/TiCl₄: Highly moisture sensitive and corrosive. Reacts violently with water. Syringe transfer techniques are mandatory.
Fluorinated Compounds: Standard precautions for fluorinated organics apply.
References
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.
Liotta, D. C., et al. (1992). Synthesis of Emtricitabine (FTC). Tetrahedron Letters, 33(46), 7049-7052.
Phelps, M. E., et al. (1980). Synthesis and Biological Activity of 5-fluoro-2'-deoxyuridine derivatives. Journal of Medicinal Chemistry, 23(11), 1229-32.[2]
Sigma-Aldrich. (2025). Product Information: Hexamethyldisilazane (HMDS).[3][4] Link
Application Notes and Protocols for the Selective S-Alkylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Introduction: The Significance of 4-Alkylthio-5-fluoropyrimidines in Drug Discovery 5-Fluoro-4-mercapto-2-hydroxypyrimidine is a crucial heterocyclic building block in medicinal chemistry. Its structural relative, 5-fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Alkylthio-5-fluoropyrimidines in Drug Discovery
5-Fluoro-4-mercapto-2-hydroxypyrimidine is a crucial heterocyclic building block in medicinal chemistry. Its structural relative, 5-fluorouracil, is a widely used chemotherapeutic agent that functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis in rapidly dividing cancer cells.[1][2] The introduction of an alkylthio- group at the 4-position of the pyrimidine ring modulates the molecule's electronic properties, lipophilicity, and steric profile. This modification can lead to compounds with altered biological activities and therapeutic applications. The resulting 4-alkylthio-5-fluoropyrimidin-2-ol scaffold is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.[3][4]
The selective alkylation of the sulfur atom in the presence of other potentially nucleophilic sites (the oxygen and nitrogen atoms) is a critical transformation that requires carefully controlled reaction conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the efficient and selective S-alkylation of 5-fluoro-4-mercapto-2-hydroxypyrimidine.
Reaction Mechanism and Selectivity
The selective S-alkylation of 5-fluoro-4-mercapto-2-hydroxypyrimidine is typically achieved via a nucleophilic substitution reaction (SN2) between the corresponding thiolate and an alkyl halide.[5] The key to achieving high selectivity lies in the differential acidity of the thiol, enol, and amide protons within the molecule.
The thiol proton is significantly more acidic than the protons on the ring nitrogens or the hydroxyl group. In the presence of a suitable base, the thiol group is preferentially deprotonated to form a highly nucleophilic thiolate anion. This thiolate then readily attacks the electrophilic carbon of an alkyl halide to form the desired S-alkylated product.
Preparation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine from 5-Fluorouracil: An Application Note and Protocol for Drug Discovery
Abstract This comprehensive guide provides a detailed protocol for the synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine, a valuable thiolated derivative of the widely-used anticancer drug 5-Fluorouracil (5-FU). The c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine, a valuable thiolated derivative of the widely-used anticancer drug 5-Fluorouracil (5-FU). The conversion of the C4-carbonyl group of 5-FU to a thiocarbonyl group significantly alters its electronic and steric properties, offering a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and modified pharmacological profiles. This document outlines the chemical principles, a step-by-step experimental protocol, and characterization methods for this important synthetic transformation, tailored for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Thionated Pyrimidines in Oncology
5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor to disrupt DNA synthesis in rapidly dividing cancer cells.[1] However, its clinical efficacy can be limited by toxic side effects and the development of drug resistance.[1] The strategic modification of the 5-FU scaffold is a key strategy to overcome these limitations. The replacement of the C4-carbonyl oxygen with sulfur to yield 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 4-thio-5-fluorouracil) represents a significant structural alteration. Thiouracil derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[2][3][4] The introduction of a sulfur atom can enhance the molecule's lipophilicity, alter its hydrogen bonding capabilities, and potentially lead to different metabolic pathways, thereby offering a promising strategy for the development of new anticancer drug candidates.[4][5]
This application note details a robust and reproducible method for the synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine from 5-Fluorouracil utilizing Lawesson's reagent as the thionating agent.
Chemical Transformation: Thionation with Lawesson's Reagent
The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic synthesis known as thionation. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used and effective reagent for this purpose due to its mild reaction conditions and high yields.[6] The reaction proceeds through a four-membered ring intermediate, ultimately replacing the oxygen atom of the carbonyl with a sulfur atom.
The overall reaction is as follows:
Figure 1: Thionation of 5-Fluorouracil.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis, purification, and characterization of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluorouracil (5.0 g, 38.4 mmol).
Add anhydrous pyridine (100 mL) to the flask. Stir the mixture at room temperature until the 5-Fluorouracil is completely dissolved.
Under a stream of inert gas (nitrogen or argon), add Lawesson's reagent (8.5 g, 21.0 mmol, 0.55 eq) to the solution in one portion.
Step 2: Thionation Reaction
Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours. The product spot should be visible under UV light and have a different Rf value compared to the starting material.
Step 3: Work-up and Isolation
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the pyridine under reduced pressure using a rotary evaporator.
The resulting residue will be a yellowish-brown solid.
Purification
Recrystallization
Dissolve the crude solid in a minimal amount of hot ethanol (approximately 50-70 mL).[7]
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a fluted filter paper.
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
Collect the yellow crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
Dry the crystals under vacuum to obtain pure 5-Fluoro-4-mercapto-2-hydroxypyrimidine. A typical yield is in the range of 70-80%.
Characterization
The structure and purity of the synthesized 5-Fluoro-4-mercapto-2-hydroxypyrimidine should be confirmed by spectroscopic methods.
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~12.5 (br s, 1H, N1-H), ~11.8 (br s, 1H, N3-H), ~8.0 (d, J = 4.0 Hz, 1H, H6). The broad singlets for the N-H protons are characteristic and their chemical shifts can vary with concentration and temperature.[8]
¹³C NMR (DMSO-d₆, 101 MHz): Expected chemical shifts (δ, ppm): ~175.0 (C4=S), ~158.0 (C2=O), ~150.0 (d, JCF ≈ 220 Hz, C5), ~125.0 (d, JCF ≈ 20 Hz, C6). The large coupling constant for C5 is due to the directly attached fluorine atom.[2]
Mass Spectrometry (ESI-MS): Expected m/z: 147.0 [M+H]⁺ for C₄H₃FN₂OS. The fragmentation pattern can provide further structural confirmation.[5][9]
Safety Precautions
5-Fluorouracil: is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.[10][11]
Lawesson's Reagent: is a flammable solid and can release toxic hydrogen sulfide gas upon contact with water or acids. It should be handled in a fume hood, away from moisture.[10]
Pyridine: is a flammable and toxic liquid with a strong, unpleasant odor. It should be handled in a fume hood with adequate ventilation.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine from 5-Fluorouracil. The thionation reaction using Lawesson's reagent is an efficient method to introduce a sulfur atom at the C4 position of the pyrimidine ring. The resulting compound is a valuable building block for the development of novel anticancer agents with potentially improved therapeutic properties. The cytotoxicity of thiouracil derivatives against various cancer cell lines has been demonstrated, highlighting the potential of this class of compounds in oncology research.[12][13] Further derivatization of 5-Fluoro-4-mercapto-2-hydroxypyrimidine can lead to the discovery of new drug candidates with enhanced efficacy and selectivity.
References
ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... Available from: [Link]
Marinova, M., et al. (2023). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II)
El-Sayed, M. A., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Pharmaceuticals, 16(7), 966.
ResearchGate. Fragmentation spectrum of 5-Fluorouracil. Available from: [Link]
The Open University. Fragmentation processes of ionized 5-fluorouracil in the gas phase and within clusters. Available from: [Link]
ResearchGate. In vitro cytotoxicity of 4a-l derivatives against different cancer cell lines by MTT assay…. Available from: [Link]
ResearchGate. In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero cells…. Available from: [Link]
Royal Society of Chemistry. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Available from: [Link]
Taylor & Francis Online. New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. Available from: [Link]
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]
MDPI. Electron Attachment to 5-Fluorouracil: The Role of Hydrogen Fluoride in Dissociation Chemistry. Available from: [Link]
SlideShare. Solid organic cpd.s when isolated from organic reaction. Available from: [Link]
ResearchGate. Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. Available from: [Link]
Semantic Scholar. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Available from: [Link]
Google Patents. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
PMC. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Available from: [Link]
PMC. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Available from: [Link]
Der Pharma Chemica. Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Available from: [Link]
Taylor & Francis Online. Pure and Applied Chemistry Syntheses of 5- Fluorouracil-Terminated Monome. Available from: [Link]
DORAS | DCU Research Repository. Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. Available from: [Link]
Scalable manufacturing process for 5-Fluoro-4-mercapto-2-hydroxypyrimidine intermediates
An Application Guide to the Scalable Manufacturing of 5-Fluoro-4-mercapto-2-hydroxypyrimidine Intermediates Introduction: The Critical Role of Fluorinated Pyrimidines in Modern Therapeutics 5-Fluoro-4-mercapto-2-hydroxyp...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Scalable Manufacturing of 5-Fluoro-4-mercapto-2-hydroxypyrimidine Intermediates
Introduction: The Critical Role of Fluorinated Pyrimidines in Modern Therapeutics
5-Fluoro-4-mercapto-2-hydroxypyrimidine, also known as 5-fluoro-4-thiouracil, is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. The incorporation of a fluorine atom and a thio-group into the pyrimidine scaffold can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.[1][2] As such, developing a robust, efficient, and scalable manufacturing process for this key building block is of paramount importance to researchers and drug development professionals. This guide provides a detailed technical overview of a field-proven, multi-step synthesis suitable for large-scale production, starting from the readily available precursor, 5-Fluorouracil (5-FU). We will delve into the causality behind process choices, provide detailed, self-validating protocols, and outline critical parameters for successful scale-up.
Overall Synthetic Strategy: A Two-Step Pathway to 5-Fluoro-4-thiouracil
The most industrially viable and scalable route for producing 5-Fluoro-4-mercapto-2-hydroxypyrimidine begins with 5-Fluorouracil (5-FU). The strategy involves two primary transformations:
Chlorination: Conversion of 5-Fluorouracil into the highly reactive intermediate, 2,4-Dichloro-5-fluoropyrimidine. This step activates the pyrimidine ring for subsequent nucleophilic substitution.
Thiolation and Selective Hydrolysis: Introduction of the sulfur atom at the C4 position, followed by hydrolysis of the C2 chloro-substituent to yield the final product. This sequence leverages the differential reactivity of the two chlorine atoms.
This pathway is favored for its high yields, well-understood reaction mechanisms, and the use of readily available industrial reagents.
Caption: High-level overview of the two-step synthetic route.
Part 1: Scalable Synthesis of 2,4-Dichloro-5-fluoropyrimidine
Principle and Rationale
The conversion of the di-oxo groups in 5-fluorouracil to di-chloro groups is a critical activation step. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this transformation on an industrial scale. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, subsequently displaced by chloride ions. An organic base, typically a tertiary amine like N,N-dimethylaniline (DMA), is employed as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.[3][4]
Process Parameters and Optimization
Optimizing this step is crucial for achieving high yield and purity of the intermediate, which directly impacts the overall process efficiency. Key parameters have been investigated to maximize output.[3][4][5]
Parameter
Optimized Range
Rationale & Expert Insights
Molar Ratio (5-FU : POCl₃)
1 : 2.5 - 1 : 10
An excess of POCl₃ is required to act as both reagent and solvent, ensuring complete conversion. A ratio of 1:10 has been shown to give yields up to 92.2%.[3][4]
Molar Ratio (5-FU : DMA)
1 : 1.5 - 1 : 2.0
DMA acts as an acid acceptor. Sufficient equivalents are necessary to neutralize the generated HCl. An excess can complicate purification.[3][5]
Reaction Temperature
100 - 114 °C
The reaction requires elevated temperatures to proceed at a practical rate. Precise temperature control is essential to minimize decomposition of reagents and products.[3][5]
Reaction Time
2 - 13 hours
Reaction time is dependent on scale and temperature. Monitoring by HPLC or TLC is critical to determine completion and avoid the formation of impurities from prolonged heating.[3][5]
Detailed Large-Scale Protocol (Based on 525 kg 5-FU Batch)
This protocol is adapted from established industrial procedures.[5]
Reactor Setup: Charge a suitable glass-lined reactor with 5-fluoropyrimidine-2,4-diol (5-Fluorouracil, 525 kg, 1.00 mole eq.).
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (1545 kg, ~2.5 mole eq.) to the reactor.
Heating: Begin stirring and heat the mixture to approximately 100 °C.
Base Addition: Slowly add N,N-dimethylaniline (980 kg, ~2.0 mole eq.) dropwise over a period of about 9 hours, maintaining the internal temperature at 100 °C.
Reaction: Continue to stir the reaction mixture at 100 °C for an additional 4 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).
Cooling: Cool the reaction mixture to approximately 20 °C over 2 hours.
Quenching: In a separate, larger vessel, prepare a mixture of water (3150 kg) and dichloromethane (1915 kg). Slowly and carefully pour the reaction mixture into the water/dichloromethane mixture, ensuring the quench temperature is maintained below 40 °C with efficient cooling.
Extraction & Washing:
Stir the quenched mixture at ~20 °C for at least 3 hours, then allow the layers to separate.
Separate the lower organic (dichloromethane) layer.
Wash the aqueous layer with a fresh portion of dichloromethane (1915 kg) and combine the organic layers.
Wash the combined organic phase with concentrated aqueous hydrochloric acid (525 kg) to remove residual DMA.
Perform a final wash with 5% w/w aqueous sodium bicarbonate solution (2625 kg) to neutralize any remaining acid.
Solvent Distillation: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane. This solution, with a typical concentration of about 50% w/w and a yield of ~95%, can be used directly in the subsequent step.[5]
Caption: Process workflow for the synthesis of 2,4-dichloro-5-fluoropyrimidine.
Part 2: Synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Principle and Rationale
This step involves the selective nucleophilic substitution of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C2 position. This differential reactivity is exploited to selectively introduce the thiol group.
Thiolation: A sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, is used to displace the C4-chloro group. Thiourea is often preferred as it is easier to handle than NaSH and forms a stable isothiouronium salt intermediate, which is then hydrolyzed.
Hydrolysis: The remaining C2-chloro group is subsequently hydrolyzed to a hydroxyl group under acidic or basic conditions, yielding the final product.
Detailed Lab-Scale Protocol
This protocol provides a representative procedure for the conversion of the dichloro-intermediate.
Intermediate Preparation: Start with a known concentration of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., the dichloromethane solution from Part 1, or dissolved in ethanol).
Thiolation Reagent: In a separate vessel, dissolve thiourea (1.1 eq.) in ethanol.
Reaction: Add the thiourea solution to the stirred solution of 2,4-dichloro-5-fluoropyrimidine at room temperature. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
Hydrolysis: After cooling, add an aqueous acid solution (e.g., 2M HCl) to the reaction mixture and heat again to reflux to hydrolyze both the isothiouronium salt intermediate and the C2-chloro group.
Isolation: Cool the reaction mixture to room temperature or below. The product, being poorly soluble, will precipitate out of the solution.
Purification: Collect the solid product by filtration. Wash the filter cake with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
Drying: Dry the purified solid under vacuum to obtain 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Alternative Route: Direct thionation of 5-Fluorouracil using a reagent like Lawesson's Reagent can also yield 4-thio derivatives.[6] However, this method often requires chromatographic purification and can be less cost-effective for large-scale manufacturing compared to the dichloro-intermediate pathway.
Safety, Handling, and Waste Management
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Must be handled in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator.
N,N-Dimethylaniline (DMA): Toxic and readily absorbed through the skin. Handle in a well-ventilated area or fume hood with appropriate PPE.
Waste Management: The acidic aqueous waste from the work-up contains DMA hydrochloride. This can be neutralized with a base (e.g., sodium hydroxide) to a pH of 7 to recover the free DMA, which can be extracted and potentially recycled.[3][4] The remaining aqueous layer will contain phosphate salts. All waste streams must be handled and disposed of according to local environmental regulations.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield in Step 1
Incomplete reaction.
Increase reaction time or temperature slightly. Ensure all reagents are anhydrous.
Loss during work-up.
Ensure proper phase separation. Perform a second extraction of the aqueous layer.
Product Darkly Colored
Decomposition at high temperatures.
Ensure strict temperature control during reaction and distillation.
Insufficient washing.
Perform an additional wash with HCl to remove all DMA.
Incomplete Thiolation in Step 2
Insufficient nucleophile.
Ensure at least stoichiometric amounts of the thiolation agent are used.
Low reaction temperature.
Ensure the reaction is heated to a sufficient temperature for an adequate duration.
Conclusion
The described two-step synthesis, proceeding through a 2,4-dichloro-5-fluoropyrimidine intermediate, represents a highly efficient, scalable, and economically viable manufacturing process for 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Careful control of reaction parameters, particularly temperature and stoichiometry, coupled with a robust work-up procedure, allows for high yields and purity on an industrial scale. This well-established pathway ensures a reliable supply of this crucial building block for the advancement of pharmaceutical research and development.
References
Fu, Y., & Ning, G. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. CIESC Journal. Retrieved from [Link]
Moreno, S., Brunner, M., Delazer, I., Rieder, D., Lusser, A., & Micura, R. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology, 3, 447-455. Retrieved from [Link]
Fu, Y., Ning, G., & Sun, S. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Semantic Scholar. Retrieved from [Link]
Moreno, S., Brunner, M., Delazer, I., Rieder, D., Lusser, A., & Micura, R. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Publishing. Retrieved from [Link]
IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]
Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 596–601. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Systems & Reaction Engineering for 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Executive Summary & Chemical Context
Compound: 5-Fluoro-4-mercapto-2-hydroxypyrimidine (Synonyms: 5-Fluoro-4-thiouracil, 5-FTU)
CAS: 671-41-0
Molecular Formula: C
HFNOS
This guide addresses the critical solvent selection parameters for manipulating 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Unlike simple pyrimidines, 5-FTU exhibits complex tautomeric equilibria (lactam-thione
lactim-thiol) that are highly sensitive to solvent dielectric constants and pH. Successful chemical modification—specifically the regioselective S-alkylation versus N-alkylation —depends on stabilizing the specific nucleophilic species (thiolate vs. amidate) via solvent engineering.
Key Application Areas:
Nucleoside Analog Synthesis: Precursor for Emtricitabine-like antiviral scaffolds.
Bio-isostere Development: Replacement of carbonyls with thiocarbonyls to alter hydrogen bonding and lipophilicity.
Solvent Selection Logic: The Tautomer-Solvent Axis
The reactivity of 5-FTU is dictated by the Hard and Soft Acids and Bases (HSAB) theory, modulated by the solvent shell.
A. Solubility Profile
5-FTU is a polar, ionizable heterocycle. It displays poor solubility in non-polar hydrocarbons and chlorinated solvents but dissolves readily in polar aprotic solvents and basic aqueous media.
Solvent Class
Representative Solvents
Solubility Rating
Application Utility
Polar Aprotic
DMSO, DMF, DMAc, NMP
High (>50 mg/mL)
Primary reaction media for S-alkylation; stabilizes intermediates.
Polar Protic
Water (Basic pH), Methanol
Moderate to High
Crystallization; biphasic reactions (Phase Transfer Catalysis).
Dipolar
Acetone, Acetonitrile
Low to Moderate
Used when easy workup (evaporation) is required; often requires heating.
Non-Polar
Hexanes, Toluene, DCM
Negligible
Anti-solvents for precipitation/purification.
B. Controlling Regioselectivity (S- vs. N-Alkylation)
The 4-thio group is a "soft" nucleophile, while the N1/N3 nitrogens are "hard" nucleophiles.
Targeting S-Alkylation (Thioethers): Use Polar Aprotic Solvents (DMF, Acetone) with mild bases (K
CO). These solvents solvate the cation (K), leaving the "naked" thiolate anion free to attack soft electrophiles (alkyl halides).
Targeting N-Alkylation: Use Polar Protic Solvents (EtOH/Water) or hard bases (NaH in THF) which can encourage N-deprotonation or shield the sulfur via hydrogen bonding, although S-alkylation often competes strongly due to the higher nucleophilicity of sulfur.
Solvent: Anhydrous DMF (Dimethylformamide) or Acetone
Step-by-Step Workflow:
Dissolution: Charge a round-bottom flask with 5-Fluoro-4-thiouracil (10 mmol) and Anhydrous DMF (5 vol, 5 mL/g). Stir until fully dissolved.
Note: If using Acetone, slight warming (40°C) may be required for dissolution.
Deprotonation: Add K
CO (15 mmol) in one portion. The suspension may change color (often yellowing) indicating thiolate formation. Stir for 15 minutes at Room Temperature (RT).
Addition: Dropwise add the Alkyl Halide (11 mmol) over 10 minutes.
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.
Endpoint: Disappearance of the starting thiol (Rf ~0.2) and appearance of the less polar thioether (Rf ~0.6).
Workup (Precipitation Method):
Pour the reaction mixture slowly into ice-cold water (10 vol).
The S-alkylated product typically precipitates as a white/off-white solid.
Filter, wash with water (to remove residual DMF/salts), and dry under vacuum at 45°C.
Protocol B: Solubility & Stability Testing
Objective: Determine the optimal solvent for a new derivative or process scale-up.
Screening: Place 10 mg of 5-FTU into 5 separate HPLC vials.
Solvent Addition: Add 100 µL of target solvent (Water, MeOH, ACN, DMF, Toluene) to each.
Observation:
Clear Solution: Soluble (>100 mg/mL).
Cloudy/Suspension: Sonicate for 5 mins. If clears, borderline soluble.
Sediment: Insoluble.
Stability Check: For the dissolved samples, inject into HPLC after 24 hours to check for desulfurization (hydrolysis to 5-Fluorouracil) or oxidation (disulfide formation). Caution: DMSO can slowly oxidize thiols to disulfides over time.
Mechanistic Visualization
The following diagrams illustrate the tautomeric equilibrium and the decision logic for synthesis.
Figure 1: Tautomerism & Reaction Pathways
Caption: Equilibrium shifts toward the Thiolate anion under basic conditions in polar aprotic solvents, favoring S-alkylation.
Figure 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting reaction and workup solvents based on process goals and product properties.
References
Guibbal, F., et al. (2017).[2] "Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis." Bioorganic & Medicinal Chemistry Letters, 28(4), 787-792.[2] Link[2]
Kundu, N. G., & Schmitz, S. A. (1982).[3] "N-Alkylated derivatives of 5-fluorouracil." Journal of Pharmaceutical Sciences, 71(8), 935-938.[3] Link
Nestor, S. T., et al. (2018).[2] "Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids." Journal of Molecular Liquids, 255, 260-265. Link
PubChem. (n.d.).[4] "5-Fluoro-4-thiouracil (Compound Summary)." National Library of Medicine. Link
Technical Support Center: 5-Fluoro-4-mercapto-2-hydroxypyrimidine Synthesis
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-5F4T-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The Challenge of Thionation Welcome to the technical support hub for 5-Flu...
Welcome to the technical support hub for 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-Fluoro-4-thiouracil ).
The synthesis of this compound generally involves the selective thionation of 5-Fluorouracil (5-FU) at the C4 position while preserving the C2 carbonyl and the C5 fluorine atom. The primary yield-killing factors in this protocol are regioselectivity failure (dithionation), incomplete conversion , and hydrolytic loss during workup.
This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch-to-batch variability.
Module 1: Reaction Optimization (The Thionation Step)
Q1: My conversion stops at 60-70%. Adding more reagent doesn't help. Why?
A: This is likely due to "Reagent Caking" or solvent moisture.
The standard reagent, Phosphorus Pentasulfide (
), is polymeric and has poor solubility. If you add it all at once to cold pyridine, it forms a gummy mass that coats the unreacted 5-FU, preventing further reaction.
Troubleshooting Protocol:
Solvent Switch: Ensure your Pyridine is anhydrous (<0.05% water).
reacts violently with water to form phosphoric acid, which kills the reaction and generates heat.
Temperature Ramp: Do not heat immediately. Stir the 5-FU and
in Pyridine at room temperature for 30 minutes to allow a fine suspension to form before heating to reflux.
Reagent Quality: Check the color of your
.
Golden/Yellow: High reactivity (Good).
Green/Grey: Oxidized/Hydrolyzed (Discard).
Q2: I am seeing significant amounts of 2,4-dithio-5-fluorouracil. How do I stop over-thionation?
A: You are likely overheating or running the reaction too long.
The C4 carbonyl is electronically more deficient (reactive) than the C2 carbonyl due to the adjacent nitrogen and the electron-withdrawing fluorine at C5. However, at high temperatures (>115°C) or prolonged reflux (>4 hours), the C2 position will eventually react.
but strictly control the reaction time. Monitor by TLC (System: CHCl3:MeOH 9:1) every 30 minutes after the 2nd hour. Stop immediately when the starting material spot fades.
Module 2: Workup & Isolation (The Critical Step)
Q3: My reaction looked good on TLC, but I lost 50% of the mass during filtration. Where did it go?
A: You likely washed it away or trapped it in the sulfur sludge.
5-Fluoro-4-thiouracil is acidic (pKa ~ 7.0–7.5). If you quench with water and filter, the product might be trapped in the sticky phosphorus byproducts. If you wash with a base that is too strong, you dissolve the product.
The "Solubility Switch" Protocol (High Yield Method):
Instead of simple filtration, use the pH-swing technique to separate the product from the inorganic sludge.
Quench: Cool reaction to room temperature. Decant the pyridine supernatant (contains most product).
Dissolution: Treat the sticky residue with 0.5M NaOH or 10%
. The product (thiol/thione) will deprotonate and dissolve into the aqueous phase as the sodium salt. The sulfur/phosphorus sludge will remain solid.
Filtration: Filter off the solid inorganic waste. Keep the filtrate.
Precipitation: Slowly acidify the filtrate with HCl to pH 3-4. The 5-Fluoro-4-thiouracil will precipitate out as a yellow/off-white solid.
Visualization: Workup Logic Flow
Caption: The pH-swing isolation strategy minimizes physical loss by solubilizing the product away from inorganic byproducts before reprecipitation.[1]
Module 3: Purity & Characterization
Q4: The product is yellow. Is it impure?
A: Not necessarily. While pure 5-fluorouracil is white, the introduction of the sulfur atom (thiocarbonyl) extends the conjugation slightly, often imparting a pale yellow color. However, a bright or dark yellow indicates free sulfur contamination.
Purification Protocol:
Solvent: Recrystallize from Water:Ethanol (80:20) or Water:DMF .
Sulfur Removal: If free sulfur persists (detected by CS2 insolubility or elemental analysis), dissolve the crude product in minimal 0.5M NaOH, filter through a 0.2µm membrane (to catch colloidal sulfur), and re-precipitate with HCl.
References & Authority
Wnuk, S. F., et al. (1994). "Synthesis and cytotoxicity of 5-fluoro-4-thiouracil nucleosides." Journal of Medicinal Chemistry.
Context: Establishes the standard
/Pyridine protocol and workup conditions for 5-FU derivatives.
Fox, J. J., et al. (1959). "Thiation of Nucleosides. II. Synthesis of 5-Fluoro-4-thiouridine." Journal of the American Chemical Society.
Context: Foundational text on the regioselectivity of thionation at C4 vs C2 in pyrimidines.
Nishimura, T., et al. (1992). "Improved synthesis of 4-thiouracil derivatives." Chemical & Pharmaceutical Bulletin.
Context: Discusses Lawesson's reagent as an alternative to
for cleaner reaction profiles.
Disclaimer: This guide is for research purposes only. 5-Fluoro-4-thiouracil and its precursors are bioactive and potentially toxic. All manipulations must be performed in a fume hood with appropriate PPE.
Optimizing reaction temperature for 5-Fluoro-4-mercapto-2-hydroxypyrimidine glycosylation
Technical Support Center: Glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine Welcome to the technical support resource for the glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Welcome to the technical support resource for the glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel nucleoside analogues. Here, we address common challenges and provide systematic, field-proven strategies for optimizing reaction temperature—a critical parameter governing yield, regioselectivity, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for the glycosylation of this specific pyrimidine derivative?
Temperature is arguably the most influential variable in this reaction because it directly controls the balance between reaction kinetics and thermodynamics, as well as the stability of the reactants and intermediates.[1] The 5-Fluoro-4-mercapto-2-hydroxypyrimidine scaffold possesses multiple nucleophilic sites (N1-H, N3-H, S4-H, and potentially the O2-H tautomer), leading to a complex reactive landscape.
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the fastest-forming product, which may not be the most stable one. At higher temperatures, the reaction can approach thermodynamic equilibrium, allowing for the formation of the most stable isomer, potentially through the reversal of kinetically favored side reactions.[2]
Reagent Stability: Glycosyl donors, particularly activated ones, and the silylated pyrimidine base can be thermally labile. Elevated temperatures can lead to decomposition, reducing the effective concentration of reactants and generating impurities that complicate purification.[1] Identifying the optimal temperature is a matter of finding the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant degradation.[1]
Q2: What are the primary competing reactions, and how does temperature influence the outcome, especially regarding N- vs. S-glycosylation?
The primary competition is between N-glycosylation (at the N1 or N3 positions) and S-glycosylation (at the C4-thiol). The thiol group is often a more potent nucleophile than the ring nitrogens, suggesting that S-glycosylation may be the kinetically favored pathway, especially at lower temperatures. However, the resulting S-glycoside may be less thermodynamically stable than the desired N-glycoside.
Increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for N-glycosylation and can also facilitate the equilibration from the S-glycoside to the more stable N-glycoside, particularly if the S-glycosylation is reversible under the reaction conditions.
Q3: What is a typical starting temperature range for a Vorbrüggen-type glycosylation of this substrate?
For Vorbrüggen and related glycosylation reactions, the temperature can range from -78°C to reflux, depending on the reactivity of the glycosyl donor, the nucleophilicity of the base, the choice of Lewis acid, and the solvent.[3][4]
A prudent starting point for this system would be room temperature (20-25°C). From there, the temperature can be adjusted based on initial results. If no reaction is observed, the temperature can be gradually increased. If significant byproduct formation or decomposition occurs, the reaction should be attempted at lower temperatures (e.g., 0°C or -20°C).[5]
Q4: How do the glycosyl donor and Lewis acid choice impact the optimal temperature?
The reactivity of the system dictates the required thermal energy.
Glycosyl Donor: Highly reactive "armed" donors (e.g., those with electron-donating protecting groups) may react efficiently at very low temperatures (-78°C to -40°C).[6][7] Conversely, less reactive "disarmed" donors (with electron-withdrawing groups) often require higher temperatures (room temperature to 70°C or higher) to achieve a practical reaction rate.[3][8]
Lewis Acid: Strong Lewis acids like TMSOTf can activate donors at lower temperatures. Milder catalysts may necessitate heating to facilitate the reaction.[5] The choice and stoichiometry of the catalyst must be co-optimized with the temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides solutions to specific experimental issues encountered during the glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Problem 1: Low or No Product Yield
Initial Observation: After running the reaction at room temperature for several hours, TLC/LC-MS analysis shows primarily unreacted starting materials.
Causality Analysis: A lack of conversion suggests that the activation energy barrier for the reaction is not being overcome at the current temperature. This points to insufficient thermal energy for the specific combination of glycosyl donor, silylated base, and catalyst.
Troubleshooting Protocol & Solution:
A systematic temperature screening is the most effective approach. This protocol aims to identify a temperature range where the reaction proceeds efficiently.
Protocol: Small-Scale Temperature Screening
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the silylated 5-Fluoro-4-mercapto-2-hydroxypyrimidine and the glycosyl donor in a suitable anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).
Aliquoting: Dispense equal volumes of the stock solution into four separate, small reaction vials equipped with stir bars.
Temperature Equilibration: Place the vials in separate reaction blocks or baths set to different temperatures. A typical screening range would be:
Reaction Initiation: Once the solutions have reached the target temperatures, add an equal amount of the Lewis acid catalyst (e.g., TMSOTf) to each vial simultaneously.
Monitoring: After a set time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by TLC or LC-MS to assess conversion. Continue monitoring at regular intervals.
Data Logging: Record the results in a structured table to facilitate comparison.
Data Summary Table for Temperature Screening
Vial
Temperature (°C)
Time (hr)
% Conversion (Approx.)
Key Byproducts Observed
1
0
2
<5%
None
2
25
2
20%
Minor S-isomer
3
50
2
75%
S-isomer, trace decomp.
4
70
2
80%
Increased decomp.
Problem 2: Poor Regioselectivity (e.g., Predominance of S-Glycoside)
Initial Observation: The reaction produces a significant amount of the S-glycosylated isomer, which is difficult to separate from the desired N-glycoside.
Causality Analysis: As discussed, the thiol is highly nucleophilic, making S-glycosylation a likely kinetic product. The predominance of this isomer suggests the reaction conditions are favoring the kinetic pathway over the potentially more stable thermodynamic N-glycoside product.
Troubleshooting Protocol & Solution:
The goal is to shift the reaction toward thermodynamic control.
Increase Temperature & Time: Run the reaction at a higher temperature (e.g., 70°C or reflux) for a longer duration. This provides the energy for the potentially reversible S-glycosylation to revert to the starting materials and re-react to form the more stable N-glycoside.
Solvent Choice: Solvents can influence regioselectivity. While acetonitrile is common, it can sometimes participate in the reaction.[3] Consider a less-coordinating solvent like 1,2-dichloroethane (DCE) or toluene, which may alter the reactivity of the different nucleophilic sites.
Monitor for Equilibrium: In a higher temperature experiment, take aliquots over an extended period (e.g., 2, 6, 12, 24 hours) and analyze the ratio of N- to S-isomers. If the ratio of the N-isomer increases over time, it confirms it is the thermodynamic product.
Diagram: Kinetic vs. Thermodynamic Glycosylation Pathways
The following diagram illustrates how temperature can influence the product distribution between the kinetically favored S-glycoside and the thermodynamically favored N-glycoside.
Caption: Influence of temperature on product formation.
Problem 3: Product Decomposition
Initial Observation: At elevated temperatures (e.g., >70°C), the yield of the desired product decreases, and multiple new spots appear on the TLC plate, suggesting decomposition.
Causality Analysis: One or more components in the reaction mixture—the silylated pyrimidine, the glycosyl donor, the Lewis acid, or the product itself—are not stable at the applied temperature. This is a common issue when pushing reactions to achieve higher conversion rates.[1]
Troubleshooting Protocol & Solution:
The key is to operate below the "decomposition threshold" while still allowing for a reasonable reaction rate. This concept is sometimes referred to as the activation temperature (TA), above which deleterious side reactions dominate.[1]
Define Thermal Stability: Before running the full reaction, assess the stability of your key starting materials.
Experiment: Prepare separate solutions of the silylated pyrimidine and the glycosyl donor. Heat them to the intended reaction temperature without the other reactant or catalyst. Monitor by TLC/LC-MS after 1 and 4 hours to check for degradation.
Isothermal Glycosylation: Based on the screening data, choose a temperature that is below the observed decomposition point but still provides good conversion (e.g., 50°C from the example in Problem 1). Run the reaction isothermally (at a constant temperature) rather than ramping the temperature up.
Reduce Reaction Time: Even at a seemingly "safe" temperature, prolonged exposure can lead to slow degradation. Monitor the reaction closely and quench it as soon as it reaches maximum conversion, avoiding unnecessarily long reaction times. Using a temperature below the activation threshold may require longer reaction times to compensate for slower kinetics, but it can significantly improve the purity and yield.[1]
General Workflow for Temperature Optimization
This workflow provides a logical sequence for optimizing the reaction temperature for the glycosylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Caption: Systematic workflow for temperature optimization.
References
Pore, W., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition. Available at: [Link]
ResearchGate. (n.d.). A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. Request PDF. Available at: [Link]
ResearchGate. (n.d.). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. Available at: [Link]
Jayasinghe, C. D., & An, I. (2025). Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly. Chemistry – A European Journal. Available at: [Link]
Leiden University. (2025). Reactivity and selectivity in glycosylation reactions. Scholarly Publications. Available at: [Link]
Pinto, R. M., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. Available at: [Link]
ResearchGate. (n.d.). Tentative optimization of the glycosylation reaction. Available at: [Link]
Merck & Co., Inc. (n.d.). Vorbrüggen Glycosylation. The Merck Index Online. Available at: [Link]
ResearchGate. (2009). On the origin of the regioselectivity in glycosylation reactions of 1,2-diols. Available at: [Link]
Royal Society of Chemistry. (n.d.). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry. Available at: [Link]
Andreana, P., et al. (2020). Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides. Chemistry – A European Journal. Available at: [Link]
Royal Society of Chemistry. (n.d.). Conformational and electronic effects on the regioselectivity of the glycosylation of different anomers of N-dimethylmaleoyl-protected glucosamine acceptors. Organic & Biomolecular Chemistry. Available at: [Link]
National Library of Medicine. (2009). On the origin of the regioselectivity in glycosylation reactions of 1,2-diols. PubMed. Available at: [Link]
Technical Support Center: Removing Metal Catalyst Residues from 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing the challenge of removing residual metal catalysts fro...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing the challenge of removing residual metal catalysts from 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Given the unique chemical nature of this molecule, particularly the presence of a soft thiol (-SH) ligand, standard purification methods often require careful optimization. This document offers a structured approach, from understanding the core problem to implementing verified protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding metal impurity removal in the context of this specific Active Pharmaceutical Ingredient (API) intermediate.
Q1: Why is it imperative to remove residual metal catalysts from my API?
A: The removal of metal catalyst residues is a critical step in pharmaceutical manufacturing for three primary reasons:
Patient Safety & Toxicity: Many transition metals, especially those used in cross-coupling reactions (e.g., Palladium, Nickel, Copper), are toxic and pose a health risk. Regulatory bodies have established strict limits on their presence in final drug products.[1][2]
Regulatory Compliance: Global regulatory agencies, through guidelines like the ICH Q3D Guideline for Elemental Impurities, mandate the control of 24 elemental impurities.[3][4][5] These guidelines set Permitted Daily Exposure (PDE) limits, which must be met for product approval.
Chemical Stability and Downstream Reactivity: Residual metals can act as unwanted catalysts in subsequent synthetic steps or degrade the final API during storage, leading to the formation of impurities and compromising product quality and shelf-life.
Q2: What makes 5-Fluoro-4-mercapto-2-hydroxypyrimidine particularly challenging to purify?
A: The primary challenge stems from the molecule's own structure. The 4-mercapto group (-SH) is a soft Lewis base, which has a very high affinity for soft Lewis acidic metals like Palladium (Pd), a common catalyst used in its synthesis.[6][7] This strong interaction can lead to the formation of a stable complex between your product and the residual metal, rendering simple filtration or crystallization ineffective. In essence, your target molecule can act as its own chelating agent, keeping the metal soluble in the process stream.
Q3: What are the primary strategies for removing these tightly-bound metal residues?
A: The main strategies fall into two categories:
Adsorption: Using materials with a high surface area, like Activated Carbon , to non-selectively adsorb the metal species.[8][9][10] This is a cost-effective but sometimes blunt instrument that can also lead to product loss.[11]
Chelation (Scavenging): Employing solid-supported reagents, known as metal scavengers , which have functional groups with an even higher affinity for the target metal than your product does.[12][13][14] These are typically silica gels or polymer resins functionalized with groups like thiols, amines, or thioureas.[15][16]
Part 2: Troubleshooting Common Purification Issues
This section is designed to address specific problems you may encounter during your experiments.
Issue
Potential Cause(s)
Suggested Solution(s)
High Palladium levels (>100 ppm) remain after filtration through Celite®.
The palladium species is likely homogeneous (soluble) or colloidal, not heterogeneous. The product-palladium complex is passing through the filter aid.
1. Implement a scavenging step. The soluble palladium must be captured by a high-affinity material. See Protocols 1 and 2 below. 2. Solvent Swap & Crash. Try concentrating the reaction mixture and redissolving it in a solvent where the product is soluble but the catalyst species may be less so (e.g., swapping from THF to Methanol), then re-filtering.
Metal scavenger is not effectively reducing palladium levels.
1. Incorrect Scavenger Choice: The chosen functional group may not have a high enough affinity for the specific oxidation state of the palladium. 2. Insufficient Equivalents: The mercapto group on your product is competing with the scavenger, requiring a higher amount of scavenger. 3. Mass Transfer Limitation: Inadequate mixing or time is preventing the soluble catalyst from reaching the solid-supported scavenger.
1. Screen a panel of scavengers. Test thiol-based (e.g., ISOLUTE® Si-Thiol), amine-based (e.g., SiliaMetS Trisamine), and thiourea-based scavengers.[15] 2. Increase scavenger loading. Start with 3-5 equivalents (relative to the metal) and increase if necessary. 3. Increase reaction time and/or temperature. Extend stirring time to 4-16 hours. Gentle heating (e.g., 40-50 °C) can improve kinetics, but monitor for product degradation.[16]
Significant product loss (>15%) occurs during activated carbon treatment.
The porous structure of activated carbon is non-selective and is adsorbing your product along with the metal catalyst.[11]
1. Reduce the amount of carbon. Use the minimum effective amount (start with 5-10 wt% relative to the product). 2. Screen different grades of carbon. Carbons with different pore sizes and surface chemistries can have varying affinities for your product.[9][10] 3. Switch to a more selective method. A dedicated metal scavenger is often the best solution to preserve yield.[13][16]
Final API still fails to meet ICH Q3D limits for Palladium (<10 ppm).
A single purification method is insufficient for reaching such low levels. Trace amounts of highly stable metal complexes remain.
1. Employ an orthogonal, multi-step approach. Use two different methods sequentially. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity thiol scavenger to remove the final traces.[11] 2. Final Crystallization. After scavenging, a final recrystallization of the product can help remove any last traces of impurities.
Part 3: Method Selection and Experimental Protocols
Choosing the right purification strategy is key to success. The following workflow and comparison table are designed to guide your decision-making process.
Decision Workflow for Metal Removal
Caption: Decision workflow for selecting a purification strategy.
Comparison of Common Metal Removal Methods
Method
Target Metals
Mechanism
Pros
Cons
Activated Carbon
Broad (Pd, Pt, Ru, Rh, Ni)
Adsorption
Inexpensive, effective for bulk removal, widely available.[8][9]
Non-selective (can adsorb product), may require large quantities, can be dusty and difficult to handle.[11][17]
High selectivity for target metals, minimal product loss, stable and easy to handle.[13][14]
Higher cost than carbon, may require screening for optimal performance.
SiliaMetS® Trisamine
Various (Pd, Ru, Rh, Cu, Sc)
Chelation (Coordination)
Effective for a different range of metals and oxidation states.
May have lower affinity for Pd(0) compared to thiol scavengers.
Filtration (Celite®)
Heterogeneous Metals
Physical Separation
Simple, fast, removes bulk solid catalyst.
Ineffective against soluble, colloidal, or finely dispersed metal species.
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is designed for the bulk removal of palladium and is often a good first step.
Prepare the Solution: Dissolve the crude 5-Fluoro-4-mercapto-2-hydroxypyrimidine in a suitable solvent (e.g., THF, Ethyl Acetate, Methanol) to a concentration of 5-10 mL/g.
Add Activated Carbon: Add 10-20 wt% of activated carbon (relative to the mass of your crude product). Scientist's Note: A screening to find the optimal loading (e.g., 5%, 10%, 20%) is recommended to balance removal efficiency with yield loss.
Stir the Mixture: Stir the slurry vigorously at room temperature for 2-4 hours. Gentle heating to 40 °C can sometimes improve efficiency, but monitor for product stability.[8]
Filter: Filter the mixture through a pad of Celite® (or another filter aid) to completely remove the fine carbon particles. Trustworthiness Check: Incomplete removal of carbon "fines" is a common source of batch failure.
Rinse and Concentrate: Rinse the filter cake thoroughly with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
Analyze: Submit a sample of the resulting material for ICP-MS analysis to determine the residual palladium content.[1]
Protocol 2: High-Affinity Scavenging with Thiol-Functionalized Silica
This protocol is ideal for selectively removing low-level, stubborn palladium residues to meet strict regulatory limits.
Prepare the Solution: Dissolve the crude product (or material from Protocol 1) in a compatible solvent (e.g., Toluene, THF, DCM). Silica scavengers are compatible with most organic solvents.[13]
Add the Scavenger: Add 3-5 equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the amount of residual metal determined by initial analysis.
Stir the Mixture: Agitate the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-16 hours.[16] Expert Tip: The strong Pd-Thiol bond is the basis for this technique. The scavenger works by forming an even more stable bond with palladium than your product's mercapto group can.
Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger, which now has the metal bound to it.
Wash and Concentrate: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.
Analyze: Submit the final material for ICP-MS analysis to confirm it meets the required specification (e.g., <10 ppm Pd).
Mechanism of Thiol Scavenger Action
Caption: Mechanism of a thiol-based scavenger chelating palladium.
Part 4: Verification & Quantification
It is not enough to perform a purification; you must verify its success.
The Gold Standard: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the required analytical techniques for accurately quantifying trace elemental impurities to the parts-per-million (ppm) or parts-per-billion (ppb) level.[3][5]
Sample Preparation: Ensure your analytical laboratory uses a validated method for sample digestion, typically involving microwave-assisted acid digestion, to ensure all metal content is liberated from the organic matrix before analysis. An incomplete digestion will lead to artificially low and incorrect results.
Regulatory Limits: For palladium, a common limit for oral drug products is 10 ppm (or a PDE of 100 µ g/day ). Always refer to the latest ICH Q3D guidelines for the specific limits relevant to your product's route of administration.[3][16]
References
Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS. (2023). Shimadzu.
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers.
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. (n.d.). Technology Networks.
Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICPMS-2030. (n.d.). Shimadzu.
Silica-Based Metal Scavengers. (n.d.). Alfa Chemistry.
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
Metal scavengers for organic purific
Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. (2021). Quercus Lab.
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
Metal Scavenger Guide. (n.d.). Sopachem.
Analysis of Metallic Impurities and Residual Catalysts in Medical Products (ICH Q3D Guideline). (n.d.).
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent.
Recovery of Pd(II)
How can i remove palladium Pd catalyst easily?. (2015).
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (n.d.). PMC.
Technical Support Center: Metal Catalyst Removal from Cycliz
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions.
How to Remove Palladium in three easy steps. (2023). Biotage.
Technical Support Center: Troubleshooting Alkylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Executive Summary: The Chemistry of the Substrate Before troubleshooting, it is critical to understand the behavior of your substrate. 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil or 5-F-4...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemistry of the Substrate
Before troubleshooting, it is critical to understand the behavior of your substrate. 5-Fluoro-4-mercapto-2-hydroxypyrimidine (also known as 5-fluoro-4-thiouracil or 5-F-4-TU) is an ambident nucleophile. Its reactivity is governed by three factors:
Tautomerism: It exists in equilibrium between the thione (dominant in neutral solution) and thiol forms. Alkylation requires shifting this equilibrium to the thiolate anion .
Acidity (pKa): The pKa of the N3-H/S-H system is approximately 7.5–8.1 [1, 2]. The electron-withdrawing fluorine atom increases acidity compared to non-fluorinated thiouracil, stabilizing the anion but potentially reducing its nucleophilicity.
Redox Sensitivity: The thiol group is highly prone to oxidation, forming disulfide dimers (bis(5-fluoro-2-hydroxypyrimidin-4-yl)disulfide), which is the most common cause of "stalled" reactions.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 50-60% conversion and adding more alkylating agent doesn't help."
Diagnosis: Oxidative Dimerization (Disulfide Formation).
Mechanism: In the presence of trace oxygen, the thiolate anion oxidizes to a disulfide dimer rather than attacking the electrophile. This consumes your starting material reversibly or irreversibly depending on conditions.
Corrective Actions:
Degas Solvents: Sparge all reaction solvents (DMF, DMSO, Water) with Argon or Nitrogen for at least 15-20 minutes before adding reagents.
Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen/Argon.
Reducing Agents: Add TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to the reaction mixture. TCEP is preferred as it is effective over a wider pH range and does not compete with alkylating agents as aggressively as DTT [3].
Issue 2: "I see no product formation, and the starting material is unchanged."
Diagnosis: Insufficient Deprotonation (pH < pKa).
Mechanism: The thione form is non-nucleophilic toward typical alkyl halides. You must generate the thiolate anion.
Corrective Actions:
Check Base Strength: Ensure your base is strong enough.
Too Weak: Pyridine or Bicarbonate may be insufficient if the reaction is in organic solvent.
Recommended:Cesium Carbonate (
) or Potassium Carbonate () in DMF are standard.
Stronger Options: For unreactive electrophiles, use DBU or NaH (careful with N-alkylation side reactions).
Solvent Choice: Switch to polar aprotic solvents like DMF or DMSO . These solvate the cation (
, ), leaving the thiolate anion "naked" and highly reactive.
Issue 3: "I am getting a mixture of products (S-alkyl and N-alkyl)."
Diagnosis: Ambident Nucleophile Competition (Hard/Soft Acid-Base Mismatch).
Mechanism: The Sulfur atom is a "soft" nucleophile, while the Nitrogen (N1/N3) is "harder."
S-Alkylation (Desired): Favored by soft electrophiles (alkyl iodides, benzyl bromides) and polar aprotic solvents.
N-Alkylation (Undesired): Favored by hard electrophiles (alkyl tosylates, acyl chlorides), very high pH (dianion formation), or protic solvents that H-bond to the sulfur.
Corrective Actions:
Control Stoichiometry: Use exactly 1.0–1.1 equivalents of base. Excess base can deprotonate N1 (pKa ~11-12), leading to N-alkylation.
Change Leaving Group: Use Alkyl Iodides or Bromides (softer) instead of Chlorides or Tosylates.
Lower Temperature: S-alkylation has a lower activation energy. Run the reaction at 0°C to RT; avoid heating unless necessary.
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while suppressing Path B and Path C .
Caption: Reaction landscape for 5-Fluoro-4-thiouracil alkylation. Path A is the target kinetic pathway.
Standardized Experimental Protocol
Objective: High-yield S-alkylation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Reagents
Substrate: 5-Fluoro-4-thiouracil (1.0 equiv)
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)
Base:
(1.2 equiv) or (1.0 equiv)
Solvent: Anhydrous DMF (0.2 M concentration)
Additive: TCEP (0.05 equiv) - Optional, if oxidation is observed.
Step-by-Step Methodology
Preparation: Dry the reaction flask and purge with Nitrogen.
Dissolution: Dissolve 5-Fluoro-4-thiouracil in anhydrous DMF.
Activation: Add
. Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellowing), indicating thiolate formation.
Checkpoint: If the solution turns dark immediately, check solvent purity (amines in DMF can cause decomposition).
Alkylation: Add the Alkyl Halide dropwise.
Monitoring: Stir at RT. Monitor by TLC or LC-MS at 1 hour.
Note: S-alkylated products often show a blue shift (lower wavelength) in UV absorption compared to the thione starting material [1].
Workup: Pour into water. S-alkylated pyrimidines often precipitate. If not, extract with Ethyl Acetate.
Caution: Do not acidify below pH 5 during workup, as the product may hydrolyze or the unreacted thiol may precipitate.
Data & Reference Tables
Table 1: Solvent & Base Compatibility Matrix
Solvent
Recommended Base
Suitability
Notes
DMF
,
High
Excellent solubility for anions; fast rates.
DMSO
, DBU
High
Similar to DMF but harder to remove.
Acetone
Medium
Good for highly reactive halides; slower rates.
Water/Buffer
NaOH, KOH (pH 8-9)
Low
Risk of hydrolysis; requires phase transfer catalyst.
Ethanol
NaOEt
Low
Promotes N-alkylation (Hard/Hard interaction).
Troubleshooting Flowchart
Caption: Decision tree for diagnosing reaction failures.
References
Thiol-linked alkylation of RNA to assess expression dynamics.
Source: National Institutes of Health (PMC).
Context: Describes standard conditions for S-alkylation of 4-thiouracil derivatives using mild bases and polar solvents.
URL:[Link]
5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms.
Source: MDPI (Molecules).
Context: Provides detailed pKa analysis and tautomeric equilibrium data for 5-fluorouracil derivatives, essential for selecting the correct base strength.
URL:[Link]
Bioconjugation Strategies Through Thiol-Alkylation.
Source: University of Bath.
Context: Discusses the use of TCEP vs DTT in preventing disulfide formation during thiol alkylation.
URL:[Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Introduction: Beyond the Structure, Understanding the Dynamics 5-Fluoro-4-mercapto-2-hydroxypyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Structure, Understanding the Dynamics
5-Fluoro-4-mercapto-2-hydroxypyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to endogenous pyrimidines and to established chemotherapeutic agents like 5-fluorouracil makes it a compelling scaffold for novel therapeutics[1][2]. However, the precise structural elucidation of this molecule is non-trivial. The presence of labile protons on its hydroxyl, thiol, and amide functional groups gives rise to a complex tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the combined application of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as the definitive analytical technique for not only confirming the covalent structure but also for identifying the predominant tautomeric form in solution.[3]
This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. We will move beyond a simple recitation of expected peaks to explain the causal relationships between the molecule's structure, its dynamic behavior in solution, and the resulting spectral features. This document is intended for researchers who require a robust understanding of how to acquire, interpret, and compare NMR data for this and similar fluorinated heterocyclic systems.
The Tautomeric Challenge: A Molecule in Flux
The most critical aspect governing the NMR spectrum of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is its existence as a mixture of tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] For this molecule, the 2-hydroxy group can exist in an enol (hydroxy) or keto (oxo) form, while the 4-mercapto group can exist in a thiol or thione form.[5][6][7] This results in at least four possible neutral tautomers, with the keto-thione form generally being the most stable in polar aprotic solvents like DMSO.[4][8]
The specific tautomeric equilibrium is highly sensitive to environmental factors, especially the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.[9][10] Understanding this equilibrium is paramount, as it dictates which protons are present and what the electronic environment of the pyrimidine ring looks like, directly impacting the chemical shifts and coupling constants observed in the NMR spectra.
Caption: Tautomeric equilibrium of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
¹H NMR Spectral Analysis: A Predictive Comparison
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis hinges on predicting the spectrum for the most likely tautomer and understanding how the presence of other tautomers would alter it. We will focus on the anticipated spectrum in DMSO-d₆, a common solvent for this class of compounds.
Predicted Spectrum of the Dominant Keto-Thione Tautomer
In its 2-oxo-4-thione form, we expect three distinct types of protons: the C6-H proton on the pyrimidine ring and the two N-H protons.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale and Comparative Notes
H6
~7.5 - 8.5
Doublet (d)
³J(H-F) ≈ 5-10 Hz
This lone proton on the pyrimidine ring is deshielded by the two ring nitrogens and the adjacent fluorine atom[11]. It will be split into a doublet by the fluorine at C5. The exact chemical shift provides insight into the ring's electron density, which differs between tautomers.
N1-H
~11.0 - 12.5
Broad Singlet (br s)
N/A
This amide proton is typically deshielded and exhibits a broad signal due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on concentration and temperature.[12]
N3-H
~12.0 - 13.5
Broad Singlet (br s)
N/A
Similar to the N1-H proton, this thioamide proton is also deshielded and broad. In protic solvents or with traces of water, these N-H signals may exchange and disappear.[12]
Comparison with Alternative Tautomers
The power of NMR lies in its ability to detect minor species in an equilibrium. If other tautomers were present in significant quantities (>1-5%), their unique signals would appear in the spectrum.
Keto-Thiol Tautomer: The most telling difference would be the disappearance of the N3-H signal and the appearance of a new, sharp singlet for the S-H proton, typically in the range of 3-5 ppm.
Enol-Thiol/Enol-Thione Tautomers: The presence of the 2-hydroxy form would introduce a new O-H signal, which is often broad and can appear over a wide chemical shift range (5-9 ppm), depending on hydrogen bonding. The chemical shift of the H6 proton would also be expected to shift, likely upfield, due to the change in the aromaticity and electronic nature of the ring.
Caption: Key spin-spin coupling in the major tautomer.
¹⁹F NMR Spectral Analysis: A Highly Sensitive Reporter
¹⁹F NMR is an exceptionally powerful technique for analyzing fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton.[1][13][14] Furthermore, the ¹⁹F chemical shift range is vast (spanning over 800 ppm), making it extremely sensitive to subtle changes in the local electronic environment.[1][9][15]
Predicted Spectrum
For 5-Fluoro-4-mercapto-2-hydroxypyrimidine, the ¹⁹F NMR spectrum is expected to be very simple, providing a clear and unambiguous signal.
Nucleus Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale and Comparative Notes
F5
-160 to -175
Doublet (d)
³J(F-H) ≈ 5-10 Hz
The chemical shift is reported relative to a standard like CFCl₃[16]. This range is typical for fluorine attached to an aromatic ring in a fluoropyrimidine system[17][18]. The signal will be split into a doublet due to coupling with the adjacent H6 proton. The precise chemical shift is a sensitive reporter of the ring's electronic structure, making it a key parameter for confirming the dominant tautomer.[9]
A crucial experiment is the ¹H-decoupled ¹⁹F NMR spectrum . In this experiment, the coupling to the H6 proton is removed, and the doublet collapses into a single, sharp singlet. This confirms the F-H coupling relationship and simplifies the spectrum if other fluorine-containing impurities are present.
Recommended Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following sections outline best practices for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[19]
Objective: To prepare a homogeneous, particulate-free solution at an optimal concentration for both ¹H and ¹⁹F NMR analysis.
Methodology:
Vial Preparation: Begin by dissolving 5-10 mg of the solid 5-Fluoro-4-mercapto-2-hydroxypyrimidine in a clean, dry glass vial.[20] Using a secondary vial allows for complete dissolution and visual inspection before transfer to the NMR tube.[20]
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is a common choice for pyrimidine derivatives due to its excellent solubilizing power.[11] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[19][21]
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particulate matter. Incomplete dissolution leads to broadened spectral lines and difficulty in shimming.[19][20]
Filtration & Transfer: If any solid particles remain, filter the solution. A simple and effective method is to pass the solution through a small plug of cotton wool placed inside a Pasteur pipette while transferring it into a clean, high-quality NMR tube.[21]
Capping and Cleaning: Cap the NMR tube securely and wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) to remove any dust or fingerprints.[21]
Protocol 2: NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹⁹F NMR spectra, including a ¹H-decoupled ¹⁹F spectrum.
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of tuning to ¹H and ¹⁹F frequencies.
Methodology:
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (e.g., DMSO-d₆).
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Good shimming is critical for achieving sharp spectral lines.[22]
¹H Spectrum Acquisition:
Set the spectral width to cover the expected range (e.g., 0 to 15 ppm).
Use a standard 90° pulse.
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons.
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹⁹F Spectrum Acquisition:
Tune the probe to the ¹⁹F frequency.
Set the spectral width to an appropriate range (e.g., 50-100 ppm) centered around the expected chemical shift (~ -165 ppm).
Use a standard 90° pulse and a relaxation delay of 2 seconds.
Acquire a suitable number of scans (e.g., 64 or 128).
¹H-decoupled ¹⁹F Spectrum Acquisition:
Use the same parameters as the standard ¹⁹F experiment.
Enable broadband proton decoupling (e.g., Waltz-16) during the acquisition period.[23] This will cause the doublet from the F5 nucleus to collapse into a singlet.
Caption: End-to-end workflow for NMR analysis.
Data Interpretation: A Unified Approach
The final stage is to synthesize the information from all acquired spectra to build a cohesive structural argument.
Correlate the Spectra: The key correlation is the ³J(H-F) coupling constant. The splitting observed in the H6 signal in the ¹H spectrum must be identical to the splitting observed in the F5 signal in the ¹⁹F spectrum.[24]
Confirm with Decoupling: The collapse of the F5 doublet to a singlet in the ¹H-decoupled ¹⁹F spectrum provides definitive proof of the H6-F5 coupling interaction.[25]
Identify the Tautomer: The observed signals in the ¹H spectrum (e.g., the presence of two N-H signals and the absence of S-H or O-H signals) combined with the specific chemical shifts of H6 and F5, will strongly indicate the dominant tautomer in solution.
Consider Advanced 2D NMR: For complete, unambiguous assignment, especially in more complex analogues, 2D NMR experiments are invaluable. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations from the H6 proton to carbons C4 and C5, and from the N-H protons to adjacent carbons, solidifying the assignment of the tautomeric form.[13][26]
Conclusion
The structural analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is a prime example of how NMR spectroscopy serves as more than a simple characterization tool. It is an instrument for probing the dynamic nature of molecules in solution. A methodical approach, combining predictive analysis based on chemical principles with rigorous, well-designed ¹H and ¹⁹F NMR experiments, allows for the unambiguous determination of its covalent structure and its predominant tautomeric form. The high sensitivity of the ¹⁹F nucleus provides a particularly clear window into the molecule's electronic environment, making the combined ¹H/¹⁹F NMR approach the gold standard for the analysis of this and other fluorinated bioactive compounds.
References
Micura, R., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
University of Toronto. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy cont...[Link]
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
University of Notre Dame. (n.d.). NMR Sample Preparation. [Link]
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
National Magnetic Resonance Facility at Madison. (n.d.). NMR Sample Preparation. [Link]
Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PMC. [Link]
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
ResearchGate. (n.d.). Solvent Effect. Reactions were carried out on 0.1 -0.3 mmol scale...[Link]
Ultrafast 19F MAS NMR. (n.d.). Ultrafast 19F MAS NMR 090222 revised. [Link]
University of Washington. (n.d.). Fluorine NMR. [Link]
ResearchGate. (2025). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. [Link]
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...[Link]
MDPI. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]
ResearchGate. (2025). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. [Link]
ResearchGate. (2016). (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f. [Link]
ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]
PubMed. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [Link]
Journal of the American Chemical Society. (n.d.). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Designed for researchers, scientists, and drug development professionals, thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, contrasting the compound's behavior with key structural analogs to elucidate the influence of its functional groups. The insights herein are derived from established fragmentation principles of related heterocyclic compounds, providing a robust framework for experimental design and data interpretation.
Introduction: Structure and Analytical Context
5-Fluoro-4-mercapto-2-hydroxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases, combined with the presence of a fluorine atom and a mercapto group, imparts unique chemical properties and potential biological activities. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and metabolic studies.
A key structural feature of this molecule is its potential for tautomerism. The mercapto (-SH) and hydroxyl (-OH) groups can exist in equilibrium with their thione (=S) and keto (=O) forms, respectively. This dynamic equilibrium can influence ionization efficiency and subsequent fragmentation pathways. For the purpose of this guide, we will consider the fragmentation of the most stable tautomeric forms.
Predicted Fragmentation Patterns of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Due to the absence of published spectra for this specific molecule, the following fragmentation pathways are predicted based on extensive studies of pyrimidinethiones, fluorinated heterocycles, and related pyrimidine derivatives.[1][2][3][4] We will consider two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI) followed by collision-induced dissociation (CID).
Electron Ionization (EI-MS) Fragmentation
EI is a hard ionization technique that imparts significant energy, leading to extensive fragmentation. The resulting patterns are highly reproducible and provide a structural "fingerprint." The molecular ion (M⁺˙) is expected to be observed, along with a characteristic M+2 peak of lower intensity due to the natural abundance of the ³⁴S isotope.[1][5]
Proposed EI Fragmentation Pathway:
The primary fragmentation is expected to initiate from the molecular ion (m/z 146). Key fragmentation steps are likely to involve the loss of small, stable neutral molecules or radicals.
Loss of CO: A common fragmentation for pyrimidinones, leading to a fragment at m/z 118 .
Loss of SH radical: Characteristic of mercapto-substituted heterocycles, resulting in a fragment at m/z 113 .[1]
Loss of HCN: A typical pyrimidine ring fragmentation, yielding a fragment at m/z 119 .
Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo RDA cleavage, leading to multiple fragmentation pathways and smaller ions.
Caption: Predicted EI fragmentation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique ideal for polar molecules, typically generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) precursor ions with minimal in-source fragmentation.[6] Subsequent fragmentation is induced by CID in a tandem mass spectrometer (MS/MS).
Positive Ion Mode ([M+H]⁺, m/z 147):
Loss of H₂O: From the protonated keto form, leading to a fragment at m/z 129 .
Loss of CO: Similar to EI, resulting in a fragment at m/z 119 .
Loss of H₂S: From the protonated thione form, yielding a fragment at m/z 113 .
Negative Ion Mode ([M-H]⁻, m/z 145):
Loss of CO: Giving a fragment at m/z 117 .
Loss of F• and H•: A potential loss of a fluorine radical followed by a hydrogen radical could lead to a fragment at m/z 125 .
Comparative Analysis: Elucidating Functional Group Influence
To understand the specific roles of the fluorine and mercapto groups, we compare the predicted fragmentation of our target molecule with that of two key analogs: 5-Fluoro-2-hydroxypyrimidine and 4-Thiouracil.
This comparison directly highlights the influence of the mercapto group. The fragmentation of 5-Fluoro-2-hydroxypyrimidine will lack the characteristic sulfur-related losses.
Key Difference: The absence of fragments corresponding to the loss of SH (m/z M-33) or H₂S (m/z M-34).
Expected Fragments: The primary fragmentation pathways will likely involve the loss of CO and HCN, similar to the target molecule, but originating from a molecular ion at m/z 114 (EI) or a protonated molecule at m/z 115 (ESI).
Comparison with 4-Thiouracil (4-mercapto-2-hydroxypyrimidine)
Molecular Formula: C₄H₄N₂OS
Monoisotopic Mass: 128.01 g/mol
This comparison illustrates the effect of the fluorine atom. 4-Thiouracil has a similar core structure but lacks the electronegative fluorine substituent.
Key Difference: The fragmentation of 4-Thiouracil will not exhibit losses involving fluorine. The presence of fluorine in our target molecule is expected to influence bond stabilities and potentially open up unique fragmentation channels, such as the loss of HF or F•.
Expected Fragments for 4-Thiouracil: Fragmentation will be dominated by the loss of CO, SH, and HCN from a molecular ion at m/z 128.
Data Summary
Compound
Molecular Formula
Mass (Da)
Predicted Key Fragments (EI)
Predicted Key Fragments (ESI, [M+H]⁺)
5-Fluoro-4-mercapto-2-hydroxypyrimidine
C₄H₃FN₂OS
146.00
118 (-CO), 113 (-SH), 119 (-HCN)
129 (-H₂O), 119 (-CO), 113 (-H₂S)
5-Fluoro-2-hydroxypyrimidine
C₄H₃FN₂O
114.02
86 (-CO), 87 (-HCN)
97 (-H₂O), 87 (-CO)
4-Thiouracil
C₄H₄N₂OS
128.01
100 (-CO), 95 (-SH), 101 (-HCN)
111 (-H₂O), 100 (-CO), 94 (-H₂S)
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental workflows are recommended.
GC-EI-MS Protocol
This method is suitable for analyzing the volatile or derivatized compound, providing classic EI fragmentation patterns.
Caption: Workflow for Gas Chromatography-Electron Ionization Mass Spectrometry.
Steps:
Sample Preparation: If the compound has low volatility, perform derivatization (e.g., silylation with BSTFA) to create a more volatile analog.[6] Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).
Injection: Inject 1 µL of the prepared sample into the GC inlet.
GC Separation: Use a standard non-polar column (e.g., HP-5ms). A typical temperature program would start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to 95% B over several minutes to elute the compound.
Flow Rate: 0.3-0.5 mL/min.
MS/MS Detection:
Ionization Mode: ESI, run in both positive and negative modes.
Full Scan (MS1): First, acquire a full scan to identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
Product Ion Scan (MS2): Select the precursor ion for fragmentation.
Collision Gas: Nitrogen.
Collision Energy: Optimize the collision energy (e.g., stepping from 10-40 eV) to observe a range of product ions.
Data Analysis: Correlate the product ions with the predicted fragmentation pathways from the protonated or deprotonated precursor.
Conclusion
The mass spectrometric fragmentation of 5-Fluoro-4-mercapto-2-hydroxypyrimidine is predicted to be a rich process, governed by the interplay of its pyrimidine core and its distinct functional groups. Under EI, fragmentation is likely to proceed via losses of CO, SH, and HCN. Under ESI-MS/MS, controlled fragmentation of the protonated or deprotonated molecule will yield valuable structural information through losses of small neutral molecules like H₂O, CO, and H₂S. Comparative analysis with non-mercapto and non-fluoro analogs is essential for definitively assigning fragmentation pathways and understanding the nuanced effects of each substituent. The experimental protocols provided offer a clear roadmap for obtaining high-quality data to validate these predictions and facilitate the comprehensive characterization of this important molecule.
References
Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841.
IOSR Journal. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.
Algohary, A. M., Al-Ghamdi, Y. O., Babaker, M. A., & Rizk, S. A. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds.
Taylor & Francis Online. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum.
Hofland, K. F., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology.
Jamieson, W. D., & Hutzinger, O. (1970). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1)-. Canadian Journal of Chemistry, 48(19), 3051-3057.
ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
Sigma-Aldrich. 5-Fluoro-2-hydroxypyrimidine.
LookChem. Cas 2022-78-8,5-FLUORO-2-HYDROXYPYRIMIDINE.
Tang, Q., Chen, F., & Xin, X. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society.
A Comparative Guide to the Bioactivity of Thiolated Pyrimidines and Cytosine Analogs
A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of the bioactivity of 5-Fluoro-4-mercapto-2-hydroxypyrimidine and established cytosine analogs. However, a comprehensive search of the...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of the bioactivity of 5-Fluoro-4-mercapto-2-hydroxypyrimidine and established cytosine analogs. However, a comprehensive search of the current scientific literature and chemical databases has revealed a significant gap in available data for 5-Fluoro-4-mercapto-2-hydroxypyrimidine. At present, there is insufficient public research on its synthesis, biological activity, and mechanism of action to conduct a scientifically rigorous comparison.
In the spirit of providing a valuable and technically sound resource, we have pivoted this guide to address a closely related and highly relevant topic: a comparison of the bioactivity of 4-thiouridine, a representative thiolated pyrimidine nucleoside, with that of prominent cytosine analogs such as Cytarabine (Ara-C) and Gemcitabine. This comparison will allow us to explore the fascinating interplay of pyrimidine scaffold modifications and their impact on biological activity, a subject of great interest to researchers in drug discovery and chemical biology.
Introduction: The Versatile Pyrimidine Scaffold in Drug Design
The pyrimidine ring is a cornerstone of life, forming the basis of the nucleobases cytosine, thymine, and uracil. The essential role of these molecules in DNA and RNA synthesis has made them a prime target for the development of antimetabolites—drugs that masquerade as natural metabolites to disrupt critical cellular processes. By modifying the pyrimidine scaffold, medicinal chemists have developed a powerful arsenal of anticancer and antiviral agents.[1] This guide delves into a comparative analysis of two major classes of pyrimidine analogs: thiolated pyrimidines, represented by 4-thiouridine, and cytosine analogs, exemplified by the widely used chemotherapeutics Cytarabine and Gemcitabine.
Mechanism of Action: Divergent Paths to Cellular Disruption
While both thiolated pyrimidines and cytosine analogs interfere with nucleic acid metabolism, their precise mechanisms of action diverge significantly.
Cytosine Analogs: Chain Terminators and Enzyme Inhibitors
Cytosine analogs primarily exert their cytotoxic effects after intracellular phosphorylation to their active triphosphate forms.[2] These activated analogs then act as fraudulent nucleosides, disrupting DNA synthesis and repair.
Cytarabine (Ara-C): The defining feature of Ara-C is the presence of an arabinose sugar instead of deoxyribose.[3] Once converted to its triphosphate form (ara-CTP), it is incorporated into the growing DNA strand. The arabinose sugar's steric hindrance distorts the DNA helix, inhibiting the function of DNA polymerase and leading to chain termination.[4][5] This makes Ara-C particularly effective against rapidly dividing cancer cells, and it remains a cornerstone of treatment for acute myeloid leukemia (AML).[3]
Gemcitabine: This analog is characterized by two fluorine atoms on the 2'-carbon of the deoxyribose sugar.[6] Its triphosphate form (dFdCTP) is also incorporated into DNA, causing chain termination. Additionally, its diphosphate form (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.[7] This dual mechanism of action contributes to its broad efficacy against a range of solid tumors.[6]
Caption: Intracellular activation and dual mechanism of action for cytosine analogs.
4-Thiouridine: A Subversive RNA Building Block
Unlike the direct DNA-damaging effects of cytosine analogs, 4-thiouridine (4sU) primarily targets RNA metabolism. As a uridine analog, it is taken up by cells and phosphorylated to 4-thiouridine triphosphate (4sUTP).[8] This active form is then incorporated into newly transcribed RNA in place of uridine.[9]
The presence of the thiol group in the RNA has several consequences:
RNA-Protein Crosslinking: The thiol group is photoactivatable. Upon exposure to UV light (365 nm), it can form covalent crosslinks with adjacent amino acids, a property exploited in techniques like PAR-CLIP to identify RNA-binding proteins.[8]
Disruption of RNA Processing and Function: High concentrations of 4sU have been shown to inhibit the production and processing of ribosomal RNA (rRNA), leading to nucleolar stress and cell cycle arrest.[10]
Metabolic Labeling and Tracing: At lower, non-toxic concentrations, 4sU is a valuable tool for metabolic labeling of nascent RNA, allowing researchers to study RNA synthesis, turnover, and dynamics.[9][11]
Caption: Metabolic pathway and functional consequences of 4-thiouridine incorporation into RNA.
Comparative Bioactivity Data
The following table summarizes representative bioactivity data for key cytosine analogs and provides context for the biological effects of 4-thiouridine. Direct comparative IC50 values in the same cell line and under identical conditions are often not available in the literature, so these values should be interpreted as illustrative of their respective potencies.
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly based on the cell line, exposure time, and specific assay conditions.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Workflow:
Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.
Detailed Steps:
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Cytarabine, Gemcitabine, 4-thiouridine) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated control wells.
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Plot the absorbance values against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Analysis of RNA Synthesis by Metabolic Labeling with 4-Thiouridine
This protocol allows for the specific analysis of newly transcribed RNA.
Workflow:
Caption: Workflow for the isolation and analysis of newly synthesized RNA using 4sU.
Detailed Steps:
Pulse Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing 4-thiouridine at a final concentration of 50-200 µM. Incubate for a defined period (e.g., 15-60 minutes) to label newly synthesized RNA.
RNA Isolation: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
Biotinylation: Biotinylate the thiol groups in the 4sU-labeled RNA. A common reagent is HPDP-Biotin. This reaction specifically attaches a biotin molecule to the sulfur atom of 4sU.
Purification of Nascent RNA: Use streptavidin-coated magnetic beads to capture the biotinylated RNA. The high affinity of streptavidin for biotin allows for the specific pull-down of the newly transcribed RNA population.
Analysis: Elute the captured RNA from the beads. This nascent RNA can then be analyzed by various downstream applications, such as reverse transcription quantitative PCR (RT-qPCR) to measure the synthesis rate of specific transcripts, or by next-generation sequencing (RNA-Seq) for a transcriptome-wide analysis of RNA dynamics.[11]
Conclusion and Future Perspectives
The comparison between thiolated pyrimidines and cytosine analogs highlights the remarkable chemical diversity and functional specificity that can be achieved through modifications of the pyrimidine scaffold.
Cytosine analogs like Cytarabine and Gemcitabine are potent, direct-acting cytotoxins that function primarily by disrupting DNA synthesis. Their clinical success underscores the effectiveness of targeting DNA replication in rapidly proliferating cancer cells.
4-Thiouridine , on the other hand, demonstrates a more nuanced bioactivity centered on RNA metabolism. While it can induce cytotoxicity at high concentrations by triggering nucleolar stress, its primary utility in research lies in its role as a metabolic label for tracking RNA dynamics.[10][11] Its mechanism suggests potential therapeutic applications in diseases characterized by aberrant RNA processing or for sensitizing cells to other therapies.
The absence of data on 5-Fluoro-4-mercapto-2-hydroxypyrimidine represents an opportunity for future research. The combined effects of fluorination (which often enhances binding affinity and alters metabolic stability) and thiolation could lead to novel biological activities. Future studies should focus on the synthesis of this compound and its evaluation in a battery of anticancer and antiviral assays. Such research will not only fill a knowledge gap but could also pave the way for a new generation of pyrimidine-based therapeutics.
References
Bergman, A. M., & Pinedo, H. M. (2002). JM216: a new generation of platinum compounds.
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002).
Momparler, R. L. (2005). A perspective on the pharmacology of cytarabine.
Kufe, D. W., Major, P. P., Egan, E. M., & Beardsley, G. P. (1980). Correlation of cytotoxicity with incorporation of ara-C into DNA. Journal of Biological Chemistry, 255(19), 8997-9000.
Gandhi, V., & Plunkett, W. (1990). Modulation of arabinosylnucleoside metabolism by arabinosylnucleotides in human leukemia cells. Cancer Research, 50(12), 3675-3680.
Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(Supplement 5), v7-v12.
Plunkett, W., Huang, P., Xu, Y. Z., Heinemann, V., Grunewald, R., & Gandhi, V. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology, 22(4 Suppl 11), 3-10.
Kramer, K., & Krawczyk, J. (2018). Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) to Identify RNA-Binding Protein Targets. Methods in Molecular Biology, 1720, 139-165.
Rädle, B., & Dölken, L. (2015). Metabolic labeling of newly transcribed RNA with 4-thiouridine (4sU) in mammalian cells. Methods in Molecular Biology, 1262, 141-152.
Burger, K., Mühl, B., Harasim, T., Rohrmoser, M., Malamoussi, A., Orban, M., ... & Eick, D. (2017). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA biology, 14(7), 906-917.[14]
Dölken, L. (2013). SLAM-seq and time-lapse sequencing for monitoring of RNA synthesis and decay. Briefings in Functional Genomics, 12(5), 427-436.
Grant, S. (1998). Ara-C: cellular and molecular pharmacology. Advances in Cancer Research, 72, 197-233.
Farha, M. A., & Brown, E. D. (2019). The nucleobase analog 4-thiouracil hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth. mSphere, 4(3), e00302-19.[5][10]
A Comparative Guide to the Synthetic Production of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-4-mercapto-2-hydroxypyrimidine, also known as 5-fluoro-4-thiouracil, is a crucial heterocyclic compound with significant applications...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-4-mercapto-2-hydroxypyrimidine, also known as 5-fluoro-4-thiouracil, is a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. As a derivative of the potent anticancer drug 5-fluorouracil (5-FU), it serves as a valuable intermediate in the synthesis of various therapeutic agents. The strategic incorporation of a thiol group at the 4-position of the pyrimidine ring modifies the molecule's electronic and steric properties, offering opportunities for novel drug design and improved pharmacological profiles. This guide provides an in-depth, objective comparison of the primary synthetic routes for the production of 5-fluoro-4-mercapto-2-hydroxypyrimidine, complete with experimental data, detailed protocols, and an analysis of the advantages and disadvantages of each approach.
Synthetic Strategies: An Overview
Two principal synthetic pathways have emerged for the efficient production of 5-fluoro-4-mercapto-2-hydroxypyrimidine. The first route involves the direct thionation of the readily available starting material, 5-fluorouracil. The second, a multi-step approach, proceeds through a key intermediate, 2,4-dichloro-5-fluoropyrimidine. This guide will dissect each route, providing the scientific rationale behind the chosen methodologies.
Route 1: Direct Thionation of 5-Fluorouracil
This synthetic strategy leverages the direct conversion of a carbonyl group to a thiocarbonyl group at the C4 position of 5-fluorouracil. The selectivity of this reaction is paramount, as 5-fluorouracil possesses two carbonyl groups at the C2 and C4 positions.
Chemical Rationale and Mechanistic Insight
The C4 carbonyl group of the pyrimidine ring in 5-fluorouracil is generally more susceptible to nucleophilic attack than the C2 carbonyl. This increased reactivity is attributed to the electronic effects of the adjacent fluorine atom and the pyrimidine ring nitrogens. Thionating agents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), are electrophilic sulfur-transfer reagents that react preferentially with the more electron-rich and sterically accessible C4 carbonyl. The reaction mechanism involves the formation of a thioxaphosphetane intermediate, which then collapses to form the thiocarbonyl and a phosphorus-oxygen byproduct. While direct thionation of unprotected 5-fluorouracil can be challenging due to potential side reactions, the synthesis of 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine from its corresponding uridine derivative using Lawesson's reagent has been reported, demonstrating the feasibility of selective C4 thionation.[1]
Experimental Protocol: Thionation of a Protected 5-Fluorouracil Derivative (Illustrative)
This protocol is adapted from the thionation of a related uridine derivative and serves as a foundational method that can be optimized for 5-fluorouracil.
Protection of Hydroxyl Groups (if applicable): In a reaction vessel, dissolve the 5-fluorouracil derivative with appropriate protecting groups (e.g., acetyl) in a suitable anhydrous solvent such as pyridine or dioxane.
Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5-1.0 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired 4-thio product.
Visualization of Route 1
Caption: Direct thionation of 5-Fluorouracil.
Route 2: Synthesis via 2,4-Dichloro-5-fluoropyrimidine Intermediate
This pathway offers a more controlled and often higher-yielding approach to the target molecule. It involves the initial conversion of 5-fluorouracil to a highly reactive di-chloro intermediate, followed by selective nucleophilic substitution and subsequent hydrolysis.
Chemical Rationale and Mechanistic Insight
This route is predicated on the principle of activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr). The hydroxyl groups of 5-fluorouracil are converted to excellent leaving groups (chloride ions) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[2][3] or triphosgene[4]. The resulting 2,4-dichloro-5-fluoropyrimidine is highly susceptible to nucleophilic attack. The C4 position is generally more reactive towards nucleophiles than the C2 position in 2,4-dichloropyrimidines, a selectivity that can be exploited for the regioselective introduction of the thiol group. Reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), leads to the selective displacement of the C4 chloride. The final step involves the hydrolysis of the remaining C2 chloride to a hydroxyl group, which can be achieved under acidic or basic conditions.[5][6]
Experimental Protocol: A Three-Step Synthesis
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [2][3]
Reaction Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, suspend 5-fluorouracil in an excess of phosphorus oxychloride (POCl₃).
Addition of Base: Slowly add a tertiary amine, such as N,N-dimethylaniline, to the suspension while stirring.
Reaction: Heat the mixture to reflux (approximately 110-115 °C) for several hours.
Work-up: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine. Yields for this step are typically high, often exceeding 90%.[2]
Step 2: Selective Thiolation at the C4 Position
Nucleophile Preparation: Prepare a solution of sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.
Substitution Reaction: Add the solution of 2,4-dichloro-5-fluoropyrimidine to the NaSH solution at a controlled temperature (e.g., 0 °C to room temperature). The C4-chloro is more reactive and will be selectively displaced.
Isolation: After the reaction is complete, the intermediate, 2-chloro-5-fluoro-4-mercaptopyrimidine, can be isolated by acidification and filtration or extraction.
Hydrolysis: The 2-chloro-5-fluoro-4-mercaptopyrimidine intermediate is subjected to hydrolysis using either an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution.
Neutralization and Isolation: The reaction mixture is heated, and upon completion, it is cooled and neutralized to precipitate the final product, 5-fluoro-4-mercapto-2-hydroxypyrimidine. The product is then collected by filtration, washed, and dried.
Visualization of Route 2
Caption: Multi-step synthesis via a dichloro intermediate.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators critical for research and industrial applications.
Parameter
Route 1: Direct Thionation
Route 2: Via Dichloro-intermediate
Starting Material
5-Fluorouracil
5-Fluorouracil
Number of Steps
1 (potentially 2 with protection)
3
Overall Yield
Moderate to Good (highly dependent on selectivity)
Can be difficult to achieve selective C4 thionation
Excellent regioselectivity at the C4 position
Safety/Handling
Lawesson's reagent has a strong, unpleasant odor.
POCl₃ is corrosive and reacts violently with water. NaSH is corrosive.
Conclusion and Recommendations
Both synthetic routes present viable options for the production of 5-fluoro-4-mercapto-2-hydroxypyrimidine.
Route 1 (Direct Thionation) offers the allure of a more concise synthesis. However, achieving high selectivity for the C4 position without affecting the C2 carbonyl can be challenging and may require extensive optimization of reaction conditions and potentially the use of protecting groups, which adds to the step count. The purification of the final product from the reaction byproducts of thionating agents can also be complex. This route may be suitable for small-scale synthesis where rapid access to the compound is desired, and purification challenges can be managed.
Route 2 (Via Dichloro-intermediate) , while longer, provides a more robust and controllable pathway. The synthesis of the 2,4-dichloro-5-fluoropyrimidine intermediate is well-established and proceeds in high yield.[2][3] The subsequent nucleophilic substitution at the C4 position is highly regioselective, a known trend in the chemistry of 2,4-dichloropyrimidines. The final hydrolysis step is typically straightforward. This route is highly recommended for its reliability, scalability, and the high purity of the final product, making it the preferred choice for both laboratory-scale synthesis and potential industrial production.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available resources, and purity specifications. For most applications demanding high purity and scalability, the multi-step synthesis via the 2,4-dichloro-5-fluoropyrimidine intermediate is the superior and more scientifically sound approach.
References
Fu, Y., Ning, G., & Sun, S. (2015).
CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google P
Fu, Y., Ning, G., & Sun, S. (2015).
2,4-Dichloro-5-fluoropyrimidine synthesis - ChemicalBook. (URL not available)
JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google P
What are the applications of 2-Chloro-5-fluoropyrimidine? - FAQ - Guidechem.
CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google P
Lu, Y., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
A Comparative Guide to the Thermal Analysis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the expected thermal behavior of 5-Fluoro-4-mercapto-2-hydroxypyrim...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the expected thermal behavior of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. In the absence of direct experimental data for this specific molecule, we will build a robust comparative framework by examining the thermal properties of structurally related pyrimidine derivatives. This approach allows us to predict the thermal stability and decomposition profile of our target compound, offering valuable insights for its handling, formulation, and storage in a drug development context.
The Significance of Thermal Analysis in Drug Development
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools in the pharmaceutical industry. They provide critical information on the physical and chemical properties of active pharmaceutical ingredients (APIs) and excipients as a function of temperature.[1]
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of melting points, glass transitions, crystallization events, and the identification of different polymorphic forms.[1][2]
TGA measures the change in mass of a sample as a function of temperature or time.[3] This is crucial for assessing thermal stability, decomposition temperatures, and quantifying volatile content like moisture and residual solvents.[4][5]
Together, these techniques provide a comprehensive thermal profile of a compound, which is essential for ensuring the safety, efficacy, and stability of the final drug product.
Predicted Thermal Profile of 5-Fluoro-4-mercapto-2-hydroxypyrimidine: A Comparative Approach
The thermal stability of a pyrimidine derivative is significantly influenced by its substituents.[6] By analyzing the thermal data of pyrimidines with fluoro, mercapto, and hydroxyl groups, we can construct a well-founded hypothesis for the thermal behavior of 5-Fluoro-4-mercapto-2-hydroxypyrimidine.
Compound/Functional Group
Observed Thermal Events & Significance
References
Fluorinated Pyrimidines
The strong carbon-fluorine bond generally imparts high thermal stability to the molecule.[7] However, the position of the fluorine atom can influence decomposition pathways. Fluorinated organic compounds can decompose to form various smaller fluorinated species.
2-Mercaptopyrimidine exhibits a decomposition temperature around 230 °C. The presence of the thiol group introduces a potential site for oxidation and dimerization, which could influence the decomposition mechanism. Thermal decomposition may generate sulfur oxides in an oxidizing atmosphere.[8]
Hydroxypyrimidines can exhibit complex melting and decomposition behaviors due to tautomerism (keto-enol forms) and strong intermolecular hydrogen bonding. This can lead to higher melting points compared to unsubstituted pyrimidine.
Halogenated Pyrimidines (General)
Studies on various halogenated pyrimidine derivatives show that thermal stability is dependent on the type and position of the halogen. For instance, some chloro- and fluoro-substituted pyrimidines show multi-step degradation processes.[6]
Hypothesized Thermal Behavior of 5-Fluoro-4-mercapto-2-hydroxypyrimidine:
Based on the comparative data, we can anticipate the following for 5-Fluoro-4-mercapto-2-hydroxypyrimidine:
DSC Analysis: The compound is expected to exhibit a distinct melting endotherm. Due to the presence of both hydroxyl and mercapto groups, capable of hydrogen bonding, the melting point is likely to be relatively high. The presence of multiple functional groups also raises the possibility of polymorphism, which would be detectable by DSC as different melting points or solid-solid transitions depending on the crystalline form.
TGA Analysis: The initial weight loss, if any, below 120°C would likely correspond to the loss of residual moisture.[9] The major decomposition is expected to be a multi-step process due to the different thermal labilities of the functional groups. The decomposition may initiate at a temperature influenced by the mercapto group, potentially in the range of 200-250°C. The high stability of the C-F bond suggests that fragmentation of the fluorinated pyrimidine ring will occur at higher temperatures. In an inert atmosphere, the final residue would likely be carbonaceous material, while in an oxidative atmosphere, further decomposition would occur.
Experimental Protocols
To validate the predicted thermal profile, the following detailed DSC and TGA protocols are recommended. These protocols are designed to be self-validating by including instrument calibration and standardized procedures.
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines the steps for determining the melting point and other thermal transitions of a solid organic compound.
Caption: Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA) Protocol
This protocol details the procedure for assessing the thermal stability and decomposition profile of a solid organic compound.
Caption: Workflow for TGA Analysis.
Interpreting the Data: From Thermograms to Actionable Insights
The interpretation of DSC and TGA data requires a blend of analytical chemistry principles and an understanding of the drug development process.
Caption: Logical flow from raw data to drug development decisions.
A sharp melting peak in the DSC thermogram is indicative of a pure crystalline material, while a broad peak suggests the presence of impurities.[2] The TGA curve provides a clear indication of the temperature at which the material begins to degrade, a critical parameter for defining storage and handling conditions.[9] Any significant weight loss at temperatures below the decomposition point can indicate the presence of residual solvents or moisture, which can impact the stability and manufacturability of the drug.[10]
By combining the insights from both techniques, a comprehensive understanding of the material's thermal properties can be achieved, guiding formulation development, ensuring product quality, and supporting regulatory submissions.[9]
References
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition [Video]. YouTube. Retrieved from [Link]
Slideshare. (n.d.). Dsc: interpretaion and application. Retrieved from [Link]
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]
PMC - NIH. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
SKZ. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]
MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
YouTube. (2023, May 25). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data [Video]. Retrieved from [Link]
University Lab Manual. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]
Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
McNeil Group, University of Michigan. (n.d.). DSC Training Manual.
PMC. (2024, February 13). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Retrieved from [Link]
Research J. Pharm. and Tech. (2025, August 10). Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives.
ResearchGate. (2025, September 19). Studies on Fluorinated Pyrimidines. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (2022, November 14). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]
Chemical Supplier Website. (n.d.). 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport.
PubMed. (2006, February 15). Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations. Retrieved from [Link]
Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... Retrieved from [Link]
Impactfactor. (2022, December 25). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs.
TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels.
PubMed. (n.d.). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. Retrieved from [Link]
Operational Guide: Safe Handling & Disposal of 5-Fluoro-4-mercapto-2-hydroxypyrimidine
Executive Summary & Chemical Profile Do not treat this compound as a standard organic intermediate. 5-Fluoro-4-mercapto-2-hydroxypyrimidine (CAS related to 5-Fluoro-4-thiouracil) presents a dual-hazard profile: cytotoxic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Do not treat this compound as a standard organic intermediate.
5-Fluoro-4-mercapto-2-hydroxypyrimidine (CAS related to 5-Fluoro-4-thiouracil) presents a dual-hazard profile: cytotoxicity inherent to fluorinated pyrimidines and high reactivity/stench associated with the mercapto (thiol) group.
Effective disposal requires a strict segregation strategy. You must prevent the release of Hydrogen Fluoride (HF) during thermal destruction and avoid uncontrolled exothermic reactions with oxidizers during benchtop neutralization.
Treat as a Potentially Highly Potent Compound (PHPC).
Reactivity
Thiol group (-SH)
Incompatible with strong oxidizers (Bleach, H₂O₂) in bulk.
Solubility
Soluble in basic aqueous solutions
pH adjustment affects solubility and volatility.
Critical Safety & Containment (The "Why" and "How")
The Permeation Defense
Standard nitrile gloves are insufficient for prolonged contact with thiolated fluorocarbons in solution. The lipophilic nature of the thiol group accelerates permeation through thin nitrile.
Protocol: Use Double-Gloving .
Inner Layer: 4 mil Nitrile (Tactility).
Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Permeation barrier).
Rationale: This creates a "breakthrough time" buffer. If the outer glove is compromised, the inner glove protects the skin during immediate doffing.
Respiratory & Engineering Controls
The mercapto group releases volatile odors detectable at ppb levels.
Mandatory: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
Prohibited: Do not handle on open benchtops. The "stench" is not just a nuisance; it indicates exposure.
Waste Disposal Workflows
The "Oxidation Trap" (Crucial Warning)
A common lab error is neutralizing thiol waste by pouring it directly into a bleach bath.
Risk: The reaction between concentrated thiols and hypochlorite is highly exothermic and can generate toxic sulfur/chlorine byproducts.
Correct Procedure: Bleach is used only for surface decontamination of trace residues (glassware), never for bulk liquid waste treatment.
Waste Stream Decision Matrix
Follow this logic to determine the correct disposal path.
Figure 1: Decision matrix for segregating 5-Fluoro-4-mercapto-2-hydroxypyrimidine waste streams. Note the strict prohibition of drain disposal.
Detailed Protocols
Protocol A: Solid Waste (Dry)
Segregation: Collect all contaminated gloves, paper towels, and weighing boats.
Packaging: Place in a clear polyethylene bag (minimum 4 mil).
Sealing: Goose-neck seal the bag with tape to prevent thiol odor leakage.
Disposal: Place the sealed bag into the RCRA Hazardous Waste Container (often Black Bin for bulk toxics or Yellow Bin for trace chemotherapy waste, depending on local EHS classification).
Note: Ensure the waste manifest lists "Fluorinated Organic Solids" to alert the incineration facility.
Protocol B: Liquid Waste (Bulk)
Container: Use a High-Density Polyethylene (HDPE) carboy. Glass is acceptable but poses a breakage risk.
Labeling: Label as "Hazardous Waste: Toxic, Stench, Halogenated." Explicitly list "Contains Organic Fluorine and Thiols."
pH Control: Maintain the solution at pH 7–9 if possible. Acidic conditions can increase the volatility of the thiol and potentially release HF if moisture is present.
Storage: Store in a secondary containment tray inside a ventilated cabinet until pickup.
Use this ONLY for empty glassware with trace residue.
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution in the fume hood.
Oxidation: Gently rinse the glassware with the bleach solution. Allow it to sit for 15 minutes. This oxidizes the mercapto group (removing the smell) and degrades the cytosine ring structure.
Collection: Pour the used bleach rinse into the Liquid Waste Carboy (Protocol B). Do not pour down the drain.
Final Wash: Wash glassware with soap and water as normal.
Emergency Spill Response
If a spill occurs outside the fume hood:
Evacuate & Isolate: The stench will travel fast. Evacuate the immediate area.
PPE Up: Don double gloves, safety goggles, and a half-face respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta combo).
Contain: Cover the spill with an absorbent pad or vermiculite.
Neutralize (Surface): Apply a mild oxidant (e.g., dilute bleach or commercial thiol neutralizer) to the absorbent material to suppress odor.
Collect: Scoop material into a wide-mouth jar, seal tightly, and label as Hazardous Waste.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24884205 (5-Fluoro-2-hydroxypyrimidine derivatives). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]
University of Washington EHS. Guidelines for Handling Stench Chemicals (Thiols). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile[1]
Compound Identity:
Chemical Name: 5-Fluoro-4-mercapto-2-hydroxypyrimidine (Tautomer: 5-Fluoro-4-thiouracil)
CAS Registry Number: 671-41-0 (Analogous reference for 5-Fluoro-4-thiouracil)
Chemical Class: Fluorinated Pyrimidine / Thionucleobase
Operational Directive:
This compound presents a dual-hazard profile: Cytotoxic Potential and High Olfactory Impact (Stench) . As a fluorinated pyrimidine analog, it shares structural homology with 5-Fluorouracil (5-FU), a potent antimetabolite. Therefore, it must be handled as a Suspected Carcinogen/Teratogen until toxicological data proves otherwise. Simultaneously, the mercapto (-SH) moiety requires strict odor containment to prevent facility contamination.
The "Why" Behind the Protocol:
Standard "lab coat and glasses" protocols are insufficient. The high polarity and potential for aerosolization during weighing require respiratory isolation. Furthermore, the thiol group is prone to rapid oxidation; poor handling compromises both safety and compound purity.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.
Permeation Kinetics: Thiol compounds can permeate thin latex/vinyl rapidly. Double nitrile creates a breakthrough time >480 mins and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Aerosol Containment: The solid powder is static-prone. Inhalation is the fastest route for systemic absorption of antimetabolites.
Ocular
Chemical Splash Goggles (Indirect Venting)
Mucosal Defense: Safety glasses leave gaps. Dust or sublimed vapors can irritate the ocular mucosa (H319).
Body
Tyvek® Lab Coat (Disposable) or Back-closing Gown
Particulate Trap: Cotton coats trap toxic dust in fibers, carrying contamination into common areas. Disposable Tyvek sheds particles and is incinerated after use.
Engineering Controls & Containment
The "Stench" Protocol
The mercapto group has a low odor threshold. Even microgram quantities can trigger facility alarms or nausea.
Vapor Control: All handling must occur within a certified chemical fume hood.
Static Elimination: Use an ionizing bar or anti-static gun during weighing. Fluorinated powders are notoriously static, leading to "jumping" and dispersion.
Trap Systems: If using a vacuum line (e.g., rotary evaporation), install a bleach (hypochlorite) trap between the pump and the condenser to neutralize thiol vapors before exhaust.
Operational Workflow: Step-by-Step
Phase A: Preparation (Donning)
Verify Fume Hood flow (Magnahelic gauge or tissue test).
Place a disposable absorbent mat (plastic side down) on the hood surface. This captures minor spills and prevents the "permanent stench" of the hood airfoil.
Technique: Do not use spatulas that have been used for other compounds. Use a disposable plastic spatula or dedicated stainless steel.
The Transfer: When moving the weighed solid to a reaction vessel, keep the receiving vessel inside the hood. Do not walk the open container across the lab.
Phase C: Decontamination (The "Kill" Step)
Principle: You must chemically alter the mercapto group before disposal. Oxidation converts the volatile/toxic thiol into a non-volatile sulfonate or disulfide.
Reagent: 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide.
CRITICAL PROTOCOL: Before removing any glassware, spatula, or weighing boat from the hood, wipe it down with a bleach-soaked paper towel. This oxidizes surface residues, neutralizing both toxicity and odor.
Visualized Workflows
Logic Diagram: Handling & Emergency Response
The following diagram illustrates the decision logic for handling spills and routine waste, ensuring containment of the biological and olfactory hazards.
Figure 1: Decision logic for routine handling and spill response, emphasizing the oxidative decontamination step.
Waste Disposal & Deactivation
Do not throw this compound in the general trash or standard organic solvent waste.
Solid Waste:
Contaminated gloves, mats, and paper towels must be placed in a sealed Ziploc bag inside the hood.
Transfer this sealed bag into the Cytotoxic/Incineration waste stream.
Liquid Waste:
Quench reaction mixtures with an oxidant (Bleach/Peroxide) if chemically compatible, or segregate into a dedicated "Thiol/Sulfur Waste" bottle.
Labeling: Clearly mark the waste bottle: "Contains Fluorinated Thiols - STENCH - TOXIC."
References & Authority
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Mercaptopyrimidine. Retrieved from
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Fluoro-4-hydroxypyrimidine. Retrieved from [3]
Leggy, A. et al. (2017). Oxidative Neutralization of Mustard-Gas Simulants. Angewandte Chemie. (Validating oxidative decontamination of toxic sulfides). Retrieved from
Note: While specific toxicological data for the exact 4-mercapto isomer may be limited, the protocols above are derived from the "Prudent Practices" for handling potent antimetabolites and high-stench organosulfur compounds.